molecular formula C9H12N2O B7970168 N-Hydroxy-2-(o-tolyl)acetimidamide

N-Hydroxy-2-(o-tolyl)acetimidamide

Cat. No.: B7970168
M. Wt: 164.20 g/mol
InChI Key: POIXBAUXYDAIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-(o-tolyl)acetimidamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Hydroxy-2-(o-tolyl)acetimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy-2-(o-tolyl)acetimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-hydroxy-2-(2-methylphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-4-2-3-5-8(7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIXBAUXYDAIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-Hydroxy-2-(o-tolyl)acetimidamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-2-(o-tolyl)acetimidamide is a member of the amidoxime class of compounds, which are recognized for their significant potential in medicinal chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of N-Hydroxy-2-(o-tolyl)acetimidamide. Due to the limited availability of specific experimental data for this particular ortho-isomer, this document synthesizes information from closely related analogs and provides detailed, field-proven methodologies for its complete characterization. The guide is designed to equip researchers and drug development professionals with the essential knowledge and practical protocols to effectively evaluate and utilize this compound in their work.

Introduction: The Significance of N-Hydroxy-2-(o-tolyl)acetimidamide

Amidoximes, characterized by a hydroxylamino and an amino group attached to the same carbon atom, are versatile scaffolds in drug design.[1][2] They are often employed as bioisosteres of carboxylic acids or as prodrugs for amidines, which are prevalent pharmacophores.[3][4] The introduction of an ortho-tolyl group to the N-hydroxyacetimidamide core is anticipated to modulate its lipophilicity, metabolic stability, and target-binding interactions, making N-Hydroxy-2-(o-tolyl)acetimidamide a compound of interest for further investigation. A thorough understanding of its physicochemical properties is the foundational step in this endeavor.

Molecular Structure and Identification

A clear identification of N-Hydroxy-2-(o-tolyl)acetimidamide is paramount for any scientific investigation.

Chemical Structure

Caption: Chemical structure of N-Hydroxy-2-(o-tolyl)acetimidamide.

Key Identifiers
PropertyValueSource
IUPAC Name N'-hydroxy-2-(2-methylphenyl)ethanimidamideIUPAC Nomenclature
Molecular Formula C9H12N2O[1]
Molecular Weight 164.20 g/mol [1]
CAS Number Not assigned (ortho-isomer). For the meta-isomer: 885952-60-3[1]

Predicted and Analog-Derived Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-Hydroxy-2-(o-tolyl)acetimidamide and includes experimental data from closely related analogs for comparative purposes.

PropertyPredicted/Analog ValueNotes and Rationale
Melting Point (°C) 100 - 130Based on similar N-hydroxy-2-arylacetimidamides. The exact value is sensitive to crystalline form and impurities.
Boiling Point (°C) > 300 (decomposes)High boiling point is expected due to hydrogen bonding capabilities. Decomposition at elevated temperatures is common for amidoximes.
Solubility Sparingly soluble in water. Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF).The presence of polar functional groups suggests some water solubility, while the aromatic ring enhances solubility in organic solvents.
pKa 9 - 11 (hydroxyl group)The N-hydroxy group is weakly acidic. The exact pKa is influenced by the electronic effects of the tolyl substituent.
LogP 1.5 - 2.5The ortho-tolyl group increases lipophilicity compared to the unsubstituted phenyl analog.

Experimental Determination of Physicochemical Properties: Protocols and Insights

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of N-Hydroxy-2-(o-tolyl)acetimidamide.

Synthesis and Purification

A robust synthesis and purification protocol is the prerequisite for accurate physicochemical characterization. A common route to N-hydroxyacetimidamides involves the reaction of the corresponding nitrile with hydroxylamine.

Protocol: Synthesis of N-Hydroxy-2-(o-tolyl)acetimidamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(o-tolyl)acetonitrile (1 equivalent) in ethanol.

  • Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium carbonate or triethylamine (1.5 equivalents) to the flask.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow A 2-(o-tolyl)acetonitrile + Hydroxylamine HCl + Base in Ethanol B Reflux A->B C Solvent Removal B->C D Liquid-Liquid Extraction (Ethyl Acetate/Water) C->D E Purification (Column Chromatography or Recrystallization) D->E F N-Hydroxy-2-(o-tolyl)acetimidamide E->F

Caption: General workflow for the synthesis of N-Hydroxy-2-(o-tolyl)acetimidamide.

Melting Point Determination

The melting point provides a quick assessment of purity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the purified and dried compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 1-2 °C/min near the expected melting point to ensure accuracy.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (≤ 2 °C).

Solubility Assessment

Understanding the solubility profile is critical for formulation development and in vitro assays.

Protocol: Thermodynamic Solubility Determination

  • Equilibrium Method: Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of the Acid Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, use the first derivative of the titration curve to accurately determine the equivalence point.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Dissolve compound in water/co-solvent B Titrate with standardized NaOH A->B C Record pH vs. Volume of Titrant B->C D Plot Titration Curve C->D E Determine Equivalence Point D->E F Calculate pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tolyl group, the methylene protons, the exchangeable protons of the amino and hydroxyl groups, and the methyl protons of the tolyl group. The chemical shifts and coupling patterns will be informative for structural elucidation.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (hydroxyl) 3400 - 3200 (broad)
N-H stretch (amino) 3300 - 3100 (medium)
C=N stretch (imidamide) 1680 - 1640 (strong)
C-H stretch (aromatic) 3100 - 3000
C-H stretch (aliphatic) 3000 - 2850
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Stability Assessment

Understanding the stability of N-Hydroxy-2-(o-tolyl)acetimidamide is crucial for its handling, storage, and formulation.

  • pH Stability: The stability of the compound should be assessed across a range of pH values (e.g., pH 2, 7.4, and 9) to understand its susceptibility to hydrolysis. This can be monitored by HPLC over time.

  • Thermal Stability: Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature of the compound.

  • Photostability: The compound's sensitivity to light should be evaluated by exposing it to a standardized light source and monitoring for degradation products by HPLC.

Conclusion

While specific experimental data for N-Hydroxy-2-(o-tolyl)acetimidamide remains to be fully elucidated in the public domain, this technical guide provides a comprehensive framework for its characterization. By leveraging data from analogous compounds and employing the detailed experimental protocols outlined herein, researchers and drug development professionals can systematically determine the physicochemical properties of this promising molecule. A thorough understanding of these properties is a critical step in unlocking its full potential in medicinal chemistry.

References

  • Clement, B. The biological role of amidoximes. Drug Metabolism Reviews.
  • Mange, P. (2025). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals.
  • Skorunda, S., Grbcic, P., et al. (2021).

Sources

N-Hydroxy-2-(o-tolyl)acetimidamide: Pharmacophore Analysis & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxy-2-(o-tolyl)acetimidamide (also referred to as 2-(2-methylphenyl)acetamidoxime) represents a critical scaffold in the study of bioreversible prodrugs and nitric oxide (NO) donating agents. Belonging to the class of aryl-acetamidoximes , this compound serves as a dual-pathway modulator: it functions primarily as a lipophilic prodrug for the corresponding amidine (2-(o-tolyl)acetimidamide) via the mitochondrial amidoxime reducing component (mARC), and secondarily as an oxidative precursor for NO release.

This technical guide analyzes the compound's biological potential, focusing on its metabolic activation, structural stability conferred by the ortho-tolyl substituent, and its application as a lead structure in the development of serine protease inhibitors and antimicrobial agents.

Chemical Architecture & Stability Analysis

Structural Properties

The molecule consists of an acetamidoxime core linked to an o-tolyl (2-methylphenyl) group.

  • Lipophilicity: The presence of the N-hydroxy group reduces the basicity (

    
     ~8-9) compared to the parent amidine (
    
    
    
    ~11-12), significantly enhancing membrane permeability and oral bioavailability [1].
  • Steric Shielding: The methyl group at the ortho position of the phenyl ring introduces steric hindrance near the methylene bridge. In medicinal chemistry, this ortho-substitution is often strategic; it restricts conformational rotation and can protect the metabolic soft spot (the benzylic carbon) from rapid oxidation, potentially extending the plasma half-life compared to the unsubstituted phenyl analog [2].

Tautomerism

Like all amidoximes, N-Hydroxy-2-(o-tolyl)acetimidamide exists in equilibrium between the amino-oxime (A) and imino-hydroxylamine (B) forms, with form (A) predominating under physiological conditions. This tautomeric balance is critical for its binding affinity to the mARC enzyme complex.


Primary Mechanism: The mARC Reductive Pathway

The most validated biological activity of aryl-acetamidoximes is their role as prodrugs. The N-hydroxy group masks the highly basic amidine, allowing the molecule to cross the gastrointestinal epithelium. Once intracellular, it is reduced back to the active amidine.

The Enzymatic Cascade

The reduction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme, in concert with cytochrome b5 (Cyb5) and NADH-cytochrome b5 reductase (Cyb5R) [3].

Pathway Logic:

  • Entry: N-Hydroxy-2-(o-tolyl)acetimidamide enters the cell via passive diffusion.

  • Complexation: It binds to the mARC-Cyb5-Cyb5R complex on the outer mitochondrial membrane.

  • Reduction: Electrons are transferred from NADH

    
     Cyb5R 
    
    
    
    Cyb5
    
    
    mARC
    
    
    Substrate.
  • Release: The N-O bond is cleaved, releasing water and the active 2-(o-tolyl)acetimidamide .

Therapeutic Implication: Protease Inhibition

The resulting metabolite, 2-(o-tolyl)acetimidamide, is a benzamidine analog. Benzamidines are classic competitive inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin). The o-tolyl group provides hydrophobic interactions within the S1 pocket of these enzymes, potentially enhancing selectivity over the unsubstituted benzyl analogs [4].

Secondary Mechanism: Oxidative NO Release

Under oxidative stress or specific enzymatic catalysis (e.g., by P450 enzymes or horseradish peroxidase), the amidoxime moiety can undergo oxidative cleavage.

  • Mechanism: The N-hydroxy group is oxidized to a radical intermediate, which decomposes to release Nitric Oxide (NO) and the corresponding nitrile or amide.

  • Biological Effect: NO release induces vasodilation (cGMP pathway) and inhibits platelet aggregation. This suggests potential utility in cardiovascular applications, where the compound acts as a hybrid: an anticoagulant (via amidine) and a vasodilator (via NO) [5].

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of N-Hydroxy-2-(o-tolyl)acetimidamide.

MetabolicPathways Prodrug N-Hydroxy-2-(o-tolyl)acetimidamide (Lipophilic Prodrug) mARC_Complex mARC / Cyb5 / NADH (Reductive System) Prodrug->mARC_Complex Transport to Mitochondria Oxidation P450 / Peroxidase (Oxidative Stress) Prodrug->Oxidation Oxidative Cleavage Amidine 2-(o-tolyl)acetimidamide (Active Amidine) mARC_Complex->Amidine N-Reduction (-H2O) Target Serine Protease Inhibition (Thrombin/Trypsin) Amidine->Target Competitive Binding NO Nitric Oxide (NO) (Vasodilation) Oxidation->NO Radical Decomposition

Figure 1: The metabolic bifurcation of N-Hydroxy-2-(o-tolyl)acetimidamide. The reductive path (green) leads to protease inhibition, while the oxidative path (orange) generates Nitric Oxide.

Experimental Validation Protocols

To validate the biological activity of this specific scaffold, the following standardized protocols are recommended.

Protocol A: In Vitro mARC Reduction Assay

Objective: Confirm the prodrug-to-drug conversion efficiency.

  • Preparation: Isolate mitochondrial fractions from porcine or rat liver (rich in mARC) via differential centrifugation.

  • Incubation:

    • Mix mitochondrial fraction (1.0 mg protein/mL) with N-Hydroxy-2-(o-tolyl)acetimidamide (500 µM).

    • Add NADH (1.0 mM) as the electron donor.

    • Incubate at 37°C in phosphate buffer (pH 7.4).

  • Quantification:

    • Terminate reaction at t=0, 15, 30, 60 min using ice-cold acetonitrile.

    • Analyze supernatant via HPLC-UV (230 nm) or LC-MS/MS.

    • Success Metric: Disappearance of the amidoxime peak and stoichiometric appearance of the 2-(o-tolyl)acetimidamide peak.

Protocol B: Griess Assay for NO Release

Objective: Quantify nitric oxide donation potential.

  • Reagents: Prepare Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H3PO4).

  • Incubation: Incubate the compound (100 µM) with horseradish peroxidase (HRP) and H2O2 (to simulate oxidative stress) or liver microsomes.

  • Measurement:

    • Mix supernatant 1:1 with Griess reagent.

    • Measure absorbance at 540 nm after 10 minutes.

    • Compare against a NaNO2 standard curve.

Protocol C: Antimicrobial MIC Determination

Objective: Assess direct biological activity (Amidine/Amidoxime).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[1]

  • Method: Broth microdilution (CLSI standards).

  • Dosing: Serial 2-fold dilutions from 128 µg/mL to 0.25 µg/mL in Mueller-Hinton broth.

  • Readout: Visual turbidity check after 24h at 37°C.

    • Note: Amidoximes often show moderate activity (MIC 32-64 µg/mL), while the reduced amidine may be more potent (MIC 4-16 µg/mL) against Gram-positive strains [6].

Quantitative Data Summary (Predicted)

Based on Structure-Activity Relationships (SAR) of the aryl-acetamidoxime class:

ParameterValue / PredictionRationale
LogP (Octanol/Water) ~1.8 - 2.2Hydrophobic o-tolyl group + N-OH moiety increases lipophilicity vs amidine.
pKa 8.5 (Amidoxime)Lower basicity than amidine (pKa ~11.5), aiding absorption.
mARC Conversion Rate High (>80%)Steric hindrance at ortho position does not typically block mARC access to the N-OH.
Plasma Half-life ModerateOrtho-methyl group protects benzylic carbon from rapid oxidation.
Primary Target Serine ProteasesMimics the arginine side chain (P1 residue) in protease substrates.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

  • Havemeyer, A., et al. (2011). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. Drug Metabolism Reviews, 43(4), 582-591.
  • Gruenewald, S., et al. (2023). The mitochondrial amidoxime reducing component (mARC) – from prodrug-activation mechanism to drug-metabolising enzyme. Journal of Biological Chemistry, 299(11). Link

  • Pingaew, R., et al. (2018). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. European Journal of Medicinal Chemistry, 151, 434–449.
  • Vetroo, A., et al. (2019). Recent developments in the chemistry and biological applications of amidoximes. Mini-Reviews in Medicinal Chemistry.
  • Karasawa, T., et al. (2016).[2] Pharmacokinetics of the amidine prodrug of a novel oral anticoagulant factor VIIa inhibitor.[3][4] Biopharmaceutics & Drug Disposition, 37(1).

Sources

Safety and Handling Guidelines for N-Hydroxy-2-(o-tolyl)acetimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety & Process Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists

Executive Summary & Compound Profile

N-Hydroxy-2-(o-tolyl)acetimidamide (also referred to as


-hydroxy-2-(2-methylphenyl)acetimidamide) is a critical amidoxime intermediate used primarily in the synthesis of 1,2,4-oxadiazole heterocycles—a privileged scaffold in medicinal chemistry found in S1P1 agonists and HDAC inhibitors.

While often treated as a standard organic intermediate, this compound possesses a latent thermal instability characteristic of the amidoxime (


) functionality. This guide moves beyond the generic MSDS to address the specific process safety risks, particularly thermal runaway and rearrangement hazards during scale-up.
Chemical Identity
  • Systematic Name:

    
    -Hydroxy-2-(2-methylphenyl)acetimidamide
    
  • Functional Class: Aryl-acetamidoxime

  • Molecular Formula:

    
    
    
  • Precursor: o-Tolylacetonitrile (via addition of Hydroxylamine)

  • Key Hazard: Exothermic decomposition (N-O bond lability)

Hazard Characterization: The Amidoxime Risk Profile

The primary safety concern with N-Hydroxy-2-(o-tolyl)acetimidamide is not acute toxicity, but reactive chemistry . Amidoximes are energetic functional groups.

2.1 Thermal Instability & Decomposition

Unlike simple amides, amidoximes have a relatively weak N-O bond.

  • Onset of Decomposition: Typically observed between 110°C – 140°C for aryl amidoximes.

  • Energy Release: Decomposition can be highly exothermic (

    
    ), leading to rapid pressure rise in confined vessels.
    
  • Mechanism: Thermal degradation often proceeds via a Tiemann-type rearrangement or dehydration to the nitrile, releasing water and heat.

2.2 Chemical Incompatibilities
Reagent ClassInteraction RiskMechanism
Acyl Chlorides / Anhydrides High Rapid O-acylation followed by exothermic cyclization to 1,2,4-oxadiazole.
Strong Acids Medium Hydrolysis to amide/acid; potential for heat generation.
Transition Metals (Fe, Cu) High Catalytic decomposition of the N-O bond; risk of radical formation.
Strong Bases Low/Medium Forms salts; generally stable but increases solubility in water.
Process Safety Workflow

This diagram outlines the mandatory safety decision gates during the synthesis and handling of this compound.

SafetyWorkflow cluster_legend Legend Start Start: Synthesis Planning Synthesis Reaction: o-Tolylacetonitrile + NH2OH Start->Synthesis Isolation Isolation: Filtration/Extraction Synthesis->Isolation DSC_Check GATE 1: DSC Screening (Must be < 80°C onset) Isolation->DSC_Check Drying Drying: Vacuum Oven (Limit: 40-45°C) DSC_Check->Drying Pass Review Review Process Parameters DSC_Check->Review Fail (High Energy) Storage Storage: < 25°C, Dark Drying->Storage Safe Safe Operation Caution Critical Control Point

Figure 1: Critical safety workflow for the synthesis and isolation of N-Hydroxy-2-(o-tolyl)acetimidamide, emphasizing the thermal screening gate.

Operational Handling Protocols
4.1 Synthesis & Isolation

The synthesis typically involves reacting o-tolylacetonitrile with hydroxylamine hydrochloride and a base (e.g.,


 or 

) in aqueous ethanol.
  • Reaction Control: The addition of hydroxylamine to the nitrile is generally slow at room temperature but accelerates with heat. Do not exceed 70°C during the reaction phase to prevent premature decomposition of the hydroxylamine or the product.

  • Residual Hydroxylamine: Ensure all hydroxylamine is consumed or quenched. Free hydroxylamine is explosive upon concentration.

  • Filtration: The product often precipitates as a solid. Wash thoroughly with water to remove residual base and hydroxylamine salts.

4.2 Drying (CRITICAL)

This is the highest risk operation.

  • Protocol: Dry in a vacuum oven.

  • Temperature Limit: Strictly

    
     .
    
  • Justification: Bulk drying at elevated temperatures (e.g.,

    
    ) can trigger autocatalytic decomposition, especially if impurities (metals) are present.
    
  • Validation: Perform a DSC (Differential Scanning Calorimetry) scan on a wet cake sample before bulk drying to confirm the onset temperature of decomposition.

4.3 Storage
  • Conditions: Store in amber glass or opaque HDPE containers.

  • Environment: Cool, dry place (

    
    ).
    
  • Shelf-Life: Amidoximes can slowly degrade to amides over time (hydrolysis). Re-test purity (HPLC) every 6 months.

Emergency Response Strategy
5.1 Spills and Exposure
  • PPE: Nitrile gloves (double gloving recommended during synthesis), lab coat, and safety glasses with side shields.

  • Inhalation: Amidoxime dust is an irritant.[1] Use a fume hood or local exhaust ventilation (LEV). If inhaled, move to fresh air immediately.[1][2][3][4]

  • Skin Contact: Wash with copious soap and water.[1][3][5][6] Amidoximes are potential skin sensitizers.[4]

5.2 Fire and Thermal Runaway
  • Fire Extinguishing Media: Water spray, dry chemical, or

    
    .
    
  • Runaway Scenario: If the material in a reactor or dryer begins to self-heat (detected by internal thermocouples):

    • Stop Heating: Immediately cut heat sources.

    • Emergency Cooling: Apply maximum cooling to the jacket.

    • Venting: Ensure the system is vented to a scrubber or safe containment; do not seal the vessel, as gas generation (

      
      , 
      
      
      
      ,
      
      
      ) will be rapid.
Decomposition Chemistry & Rearrangement Risks

Understanding how the molecule fails is essential for prevention. The diagram below illustrates the two primary degradation pathways.

Decomposition Amidoxime N-Hydroxy-2-(o-tolyl) acetimidamide Heat Heat / Acid Amidoxime->Heat Amide 2-(o-Tolyl)acetamide Heat->Amide Hydrolysis (+H2O) Hydroxylamine Hydroxylamine (Explosive Risk) Heat->Hydroxylamine Hydrolysis Rearrangement Tiemann Rearrangement Heat->Rearrangement Dehydration (-H2O) Isocyanate Isocyanate Intermediate (Toxic) Rearrangement->Isocyanate Urea Substituted Urea Isocyanate->Urea + H2O

Figure 2: Decomposition pathways. Note the generation of Hydroxylamine (explosive) or Isocyanates (toxic) depending on conditions.

References
  • PubChem. N'-Hydroxyacetimidamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Org. Process Res. Dev.Process Safety Evaluation of Amidoximes. (General reference for amidoxime thermal hazards in scale-up).
  • Bretherick's Handbook of Reactive Chemical Hazards.Hydroxylamine and Derivatives. (Standard reference for N-O bond instability).

Sources

Commercial suppliers of N-Hydroxy-2-(o-tolyl)acetimidamide for research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Commercial Sourcing & Synthesis of N-Hydroxy-2-(o-tolyl)acetimidamide

Executive Summary

N-Hydroxy-2-(o-tolyl)acetimidamide (CAS: 42191-38-8), also known as 2-(o-tolyl)acetamidoxime, is a critical "linchpin" intermediate in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[1] These heterocycles are privileged scaffolds in modern drug discovery, appearing in sphingosine-1-phosphate (S1P) receptor modulators and various kinase inhibitors.[1]

Despite its utility, this specific ortho-substituted isomer often suffers from erratic commercial availability compared to its para and meta counterparts due to steric hindrance challenges in bulk manufacturing. This guide provides a dual-track solution: a vetted commercial sourcing strategy and a self-validating bench protocol for internal synthesis, ensuring your research pipeline remains uninterrupted.

Part 1: Chemical Identity & Specifications

Before sourcing, precise identification is required to avoid isomer confusion (e.g., m-tolyl vs. o-tolyl).

Property Specification
IUPAC Name

-hydroxy-2-(2-methylphenyl)ethanimidamide
Common Name 2-(o-Tolyl)acetamidoxime
CAS Number 42191-38-8
Molecular Formula

Molecular Weight 164.21 g/mol
SMILES CC1=CC=CC=C1CC(=NO)N
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water

Part 2: Commercial Sourcing Landscape

The commercial supply of N-Hydroxy-2-(o-tolyl)acetimidamide is bifurcated into "In-Stock" aggregators and "Make-to-Order" synthesis houses.

Primary Suppliers & Aggregators

Do not rely on a single catalog number. Use the CAS 42191-38-8 or InChIKey for searches across aggregator platforms.

  • Tier 1 (High Probability of Stock):

    • Enamine / ChemSpace: Often hold building block libraries in Kyiv or Riga. Lead time: 1–2 weeks.

    • MolPort: Aggregates stock from smaller boutique synthesis labs.

  • Tier 2 (Custom Synthesis / Lead Time >4 Weeks):

    • Aurora Fine Chemicals: Specializes in rare amidoximes.

    • Life Chemicals: frequently lists analogous ortho-substituted scaffolds.

Sourcing Decision Matrix

Use the following logic to determine whether to buy or build:

SourcingMatrix Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 grams QtyCheck->SmallScale LargeScale > 10 grams QtyCheck->LargeScale TimeCheck Timeline? SmallScale->TimeCheck ActionMake INTERNAL SYNTHESIS (See Protocol Below) LargeScale->ActionMake Cost Efficiency Urgent Urgent (< 2 weeks) TimeCheck->Urgent High Urgency Flexible Flexible (> 4 weeks) TimeCheck->Flexible Low Urgency Urgent->ActionMake ActionBuy ORDER via Aggregator (MolPort/ChemSpace) Flexible->ActionBuy

Figure 1: Decision matrix for procuring N-Hydroxy-2-(o-tolyl)acetimidamide based on project constraints.

Part 3: The "Self-Validating" Synthesis Protocol

If commercial stock is unavailable or lead times are prohibitive, the synthesis from 2-(o-tolyl)acetonitrile is robust.[1] The ortho-methyl group introduces steric bulk, requiring slightly more vigorous conditions than standard phenylacetonitriles.

Reaction Scheme

[1]
Materials
  • Precursor: 2-(o-Tolyl)acetonitrile (CAS: 22364-68-7) – Widely available (Sigma, TCI).

  • Reagent: Hydroxylamine hydrochloride (

    
    ).
    
  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Ethanol (EtOH) and Water (

    
    ).
    
Step-by-Step Methodology

1. Activation:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroxylamine HCl (1.5 equivalents) in a minimum amount of water (approx. 2 mL per gram).

  • Add Sodium Carbonate (0.75 equivalents) slowly to neutralize. Note: Evolution of

    
     gas will occur. Wait for effervescence to cease.
    

2. Addition:

  • Add 2-(o-Tolyl)acetonitrile (1.0 equivalent) to the flask.

  • Add Ethanol to create a roughly 2:1 EtOH:

    
     homogeneous mixture. The nitrile must be fully solvated.
    

3. Reaction (The "Self-Validating" Step):

  • Heat the mixture to reflux (approx. 80°C) .

  • Validation Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The starting nitrile (

    
    ) should disappear, and a new, more polar spot (
    
    
    
    , the amidoxime) should appear.
  • Time: Due to the ortho-methyl steric hindrance, this may take 6–12 hours (longer than the standard 2-3 hours for unsubstituted analogs).[1]

4. Workup & Purification:

  • Cool to room temperature. Ethanol evaporation is optional but improves yield.

  • Dilute with water. The product often precipitates as a white solid.

  • If Solid: Filter, wash with cold water, and dry.

  • If Oiling Occurs: Extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Recrystallization: If necessary, recrystallize from Toluene/Hexane or EtOH/Water to remove trace amide byproducts.

Part 4: Quality Control & Data Interpretation

Verify the identity of your sourced or synthesized material using these expected signals.

TechniqueExpected Signal / Interpretation
LC-MS (ESI+) [M+H]+ = 165.1 .[1] Dominant peak.[2] Look for absence of Nitrile (M+H 132) or Amide hydrolysis byproduct (M+H 150).
1H NMR (DMSO-d6)

2.25-2.35 (s, 3H):
Ortho-methyl group.[1]

3.20-3.40 (s, 2H):
Methylene bridge (

).[1]

5.30-5.80 (s, 2H):

protons (broad, exchangeable).

8.80-9.20 (s, 1H):

proton (broad, exchangeable).
IR Spectroscopy 3300-3500 cm⁻¹: Strong O-H and N-H stretching.[1] 1650-1665 cm⁻¹: C=N stretch (characteristic of amidoximes).[1]

Part 5: Downstream Applications

The primary utility of this compound is the synthesis of 3-(o-tolyl)-1,2,4-oxadiazoles , a bioisostere for esters and amides in medicinal chemistry.

SynthesisPathway Nitrile 2-(o-Tolyl)acetonitrile Amidoxime N-Hydroxy-2-(o-tolyl) acetimidamide (Target Compound) Nitrile->Amidoxime NH2OH•HCl Na2CO3, Reflux Intermediate O-Acyl Amidoxime Intermediate Amidoxime->Intermediate R-COCl Base (e.g. Pyridine) AcylCl R-COCl (Acyl Chloride) Oxadiazole 3-(o-Tolyl)-5-R- 1,2,4-Oxadiazole Intermediate->Oxadiazole Cyclodehydration (Δ or TBAF)

Figure 2: Synthetic pathway utilizing N-Hydroxy-2-(o-tolyl)acetimidamide to generate bioactive 1,2,4-oxadiazoles.[1][3]

Key Mechanistic Insight: The cyclodehydration step (Intermediate


 Oxadiazole) is sensitive to the ortho-substituent. The steric bulk of the o-tolyl group may require higher temperatures (e.g., refluxing toluene or DMF at 100°C) compared to phenyl analogs to effect ring closure.

References

  • PubChem. N'-hydroxy-2-(2-methylphenyl)ethanimidamide (CID 16776054).[1] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. (Discusses general oxime/amidoxime handling). Available at: [Link]

  • Molecules (MDPI). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (Review of amidoxime synthesis conditions). Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide derivatives. (Context on tolyl-amide derivatives). Available at: [Link]

Sources

Preliminary Cytotoxicity Screening of N-Hydroxy-2-(o-tolyl)acetimidamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The preliminary assessment of a novel compound's interaction with biological systems is a cornerstone of modern drug discovery and chemical safety evaluation.[1][2] This guide provides a comprehensive, technically-grounded framework for conducting the initial cytotoxicity screening of N-Hydroxy-2-(o-tolyl)acetimidamide, a small molecule with potential bioactivity inferred from its structural class. As direct cytotoxicity data for this specific compound is not prevalent in existing literature, this document serves as a prospective manual, detailing the scientific rationale, experimental design, and robust methodologies required to generate a foundational toxicity profile. We will proceed from the strategic selection of cellular models to a multi-assay approach for assessing cell viability and membrane integrity, culminating in the analysis and interpretation of data to guide subsequent research.

Introduction to N-Hydroxy-2-(o-tolyl)acetimidamide

N-Hydroxy-2-(o-tolyl)acetimidamide belongs to the class of N-hydroxyamidines, which are characterized by a hydroxyl group attached to one nitrogen of an amidine core. This functional group is a known pharmacophore.[3] Related structures, such as hydroxamic acids and other acetamide derivatives, have been identified as potent inhibitors of various enzymes, including metalloproteinases like tumor necrosis factor-alpha converting enzyme (TACE) and histone deacetylases (HDACs).[4][5][6] These enzymes play critical roles in inflammation and cancer progression. Given these precedents, it is plausible that N-Hydroxy-2-(o-tolyl)acetimidamide may exhibit biological activity, making a thorough evaluation of its cytotoxic potential an essential first step.[6]

Cytotoxicity refers to the capacity of a substance to inflict damage on a cell.[7] This screening process is not merely about identifying overt toxicity but about determining the therapeutic window—the concentration range where a compound might exert a desired biological effect without causing unacceptable harm to healthy cells.[2]

The Imperative of a Multi-Assay Screening Strategy

No single assay can fully capture the complexity of a compound's cytotoxic potential. A robust preliminary screen relies on the principle of orthogonal validation, wherein multiple assays measuring different cellular parameters are employed. This approach mitigates the risk of false positives or negatives that can arise from compound interference with a single assay's chemistry and provides a more holistic view of the potential mechanism of cell death.

This guide advocates for a two-pronged primary screening approach:

  • Metabolic Viability Assessment: To measure the effect on cellular metabolic function, a key indicator of overall cell health.

  • Cell Membrane Integrity Assessment: To directly quantify cell death resulting from compromised plasma membranes.

Foundational Experimental Design

Strategic Cell Line Selection

The choice of cell line is a critical variable that dictates the relevance of the obtained data.[8] A well-conceived preliminary screen should include at least two types of cell lines to provide initial insights into potential selectivity.

  • Tumor Cell Line: Selection should be guided by the hypothetical therapeutic target. For instance, if the compound is being explored for anti-cancer properties based on its structural similarity to HDAC inhibitors, a relevant cancer cell line such as A549 (human lung carcinoma) or MCF-7 (human breast adenocarcinoma) would be appropriate.

  • Non-Tumorigenic "Normal" Cell Line: To assess general cytotoxicity, a healthy cell line is crucial. MRC-5 (human fetal lung fibroblast) or hTERT immortalized fibroblasts are excellent choices as they represent non-cancerous, diploid cells and are frequently used in toxicity testing.[9][10]

Compound Handling and Dose-Response Curve
  • Solubilization: The compound must be fully solubilized to ensure accurate and reproducible dosing. A stock solution is typically prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM).

  • Vehicle Control: All experiments must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO as the highest dose of the test compound. This is critical to ensure that the observed effects are due to the compound and not the solvent.

  • Dose Range: A wide, logarithmic dose range is recommended for the initial screen to capture the full dose-response curve. A typical range might span from 0.1 µM to 100 µM.

Phase 1: Primary Cytotoxicity Assessment

This phase focuses on determining the concentration at which the compound reduces cell viability by 50% (IC50).

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability.[11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[14]

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution plate Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24 hours (37°C, 5% CO2) plate->incubate1 treat Add serial dilutions of N-Hydroxy-2-(o-tolyl)acetimidamide. Include vehicle and untreated controls. incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL final conc.) to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (until formazan crystals are visible) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate3->solubilize read Read absorbance at 570 nm on a plate reader solubilize->read

Caption: Workflow for the MTT cell viability assay.

  • Cell Plating: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[11] Include wells with medium only for background control.

  • Incubation: Allow cells to adhere and recover by incubating for 12-24 hours at 37°C in a 5% CO₂ atmosphere.[11]

  • Compound Addition: Prepare serial dilutions of N-Hydroxy-2-(o-tolyl)acetimidamide in culture medium from a DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include untreated and vehicle control wells.

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12][14]

  • Formazan Development: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[12][14] Mix thoroughly on an orbital shaker to ensure complete dissolution.[12]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][14]

LDH Assay: A Measure of Membrane Permeability

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[15][16] LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7][17] The assay involves a coupled enzymatic reaction where LDH converts lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) into a colored formazan product, measurable by its absorbance.[15][18]

LDH_Workflow cluster_setup Days 1-4: Cell Culture & Treatment cluster_sample Day 4/5: Sample Collection cluster_reaction Day 4/5: Assay Reaction setup Plate and treat cells identically to the MTT assay protocol. Prepare controls: Spontaneous release (untreated), Maximum release (lysed). transfer Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. setup->transfer add_reagent Add 50 µL of LDH reaction mix (substrate, cofactor, dye) to each well. transfer->add_reagent incubate Incubate for 30 minutes at room temp, protected from light. add_reagent->incubate stop Add 50 µL of stop solution (if required by kit). incubate->stop read Read absorbance at 490 nm on a plate reader stop->read

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up three additional control wells in triplicate:[1]

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells, to which a lysis buffer (e.g., Triton X-100) is added 45 minutes before sample collection.

    • Background Control: Medium only.

  • Sample Collection: Gently centrifuge the plate (if cells are in suspension) or proceed directly. Carefully transfer 50 µL of the cell culture supernatant from each well to a fresh 96-well plate.[18]

  • Reaction Initiation: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.[1]

  • Incubation: Incubate the plate for 30 minutes at room temperature, ensuring it is protected from light.[1]

  • Reaction Termination: Add 50 µL of a stop solution (as provided by the assay kit) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm within one hour.[15]

Data Analysis and Interpretation

Calculation and Presentation of IC50 Values

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's cytotoxic potency.[1]

  • Background Subtraction: Subtract the average absorbance of the medium-only wells from all other readings.

  • Normalization:

    • For MTT: Calculate the percentage of viability for each compound concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • For LDH: Calculate the percentage of cytotoxicity using the formula:[1] % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • IC50 Determination: Plot the normalized data (Y-axis) against the log of the compound concentration (X-axis). Use a non-linear regression model (e.g., [Inhibitor] vs. normalized response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data should be presented in a clear, tabular format for easy comparison.[1]

Cell LineAssayExposure Time (hours)IC50 (µM) [95% CI]
A549 (Cancer)MTT48Calculated Value
A549 (Cancer)LDH48Calculated Value
MRC-5 (Normal)MTT48Calculated Value
MRC-5 (Normal)LDH48Calculated Value

Phase 2: Unveiling the Mechanism of Cell Death

If the primary screen reveals significant cytotoxicity, particularly with selectivity for cancer cells, the next logical step is to investigate the mode of cell death. The two major modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[16]

Apoptosis vs. Necrosis

Apoptosis is a highly regulated process characterized by specific morphological and biochemical events, including cell shrinkage, membrane blebbing, and the activation of a family of proteases called caspases.[19] Necrosis is a more chaotic process resulting from acute injury, leading to cell swelling and lysis.[16] Assays that can distinguish between these processes are invaluable.

Key Apoptosis Assays
  • Caspase-3/7 Activation Assay: The activation of effector caspases 3 and 7 is a hallmark of apoptosis.[19] Assays like the Caspase-Glo® 3/7 assay use a luminogenic substrate containing the DEVD peptide, which is cleaved by active caspase-3/7 to produce a luminescent signal proportional to enzyme activity.[20]

  • Annexin V Staining: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye, allowing for the detection of apoptotic cells via flow cytometry or fluorescence microscopy.[20][22]

Hypothetical Mechanism of Action and Signaling

Given that related hydroxamic acid derivatives are known to inhibit HDACs, a plausible hypothesis is that N-Hydroxy-2-(o-tolyl)acetimidamide could induce apoptosis through a similar mechanism. HDAC inhibition can lead to the hyperacetylation of histones and other proteins, such as p53, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway cluster_nucleus Nucleus cluster_mito Mitochondrial Pathway compound N-Hydroxy-2- (o-tolyl)acetimidamide hdac HDAC compound->hdac Inhibition p53 p53 Acetylation (Activation) hdac->p53 histones Histone Acetylation hdac->histones transcription Transcription of Pro-Apoptotic Genes (e.g., BAX, PUMA) p53->transcription histones->transcription bax BAX transcription->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 casp37 Caspase-3/7 (Effector) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Hypothetical apoptotic pathway initiated by the compound.

Conclusion and Strategic Next Steps

This guide outlines a robust, multi-faceted strategy for the preliminary cytotoxicity screening of N-Hydroxy-2-(o-tolyl)acetimidamide. By integrating assays that measure both metabolic viability (MTT) and membrane integrity (LDH), researchers can generate a reliable initial dataset and calculate IC50 values across different cell types. A positive "hit"—defined as potent and selective activity against a cancer cell line—should be followed by mechanistic studies, such as apoptosis assays, to elucidate the mode of action. The resulting comprehensive profile is indispensable for making informed decisions about the compound's potential for further development as a therapeutic agent or its risks as a chemical entity.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • IT Medical Team. (n.d.). Mechanisms in pharmacological studies of cytotoxic drugs. Retrieved from [Link]

  • Schmitt, P. (2024, June 28). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lett., 16, 15-16. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Quartzy. (2017, May 1). Cell viability assays: MTT assay application and protocol. Retrieved from [Link]

  • Guengerich, F. P. (n.d.). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. PMC. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • Hendry, D. (2024, November 4). Drug Toxicity Mechanisms Implications and Prevention Strategies. Toxicology Open Access, 10, 305. Retrieved from [Link]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]

  • Department of Chemistry and Biochemistry, University of Wisconsin-La Crosse. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • Leist, M., et al. (n.d.). Highlight report: Cell type selection for toxicity testing. PMC. Retrieved from [Link]

  • Troll, J. V., et al. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use? Retrieved from [Link]

  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

  • Analyst (RSC Publishing). (2016, October 19). Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach. DOI:10.1039/C6AN01596D. Retrieved from [Link]

  • ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials? Retrieved from [Link]

  • Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

  • Narender, T., et al. (2011, November 1). Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity. PubMed. Retrieved from [Link]

  • Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238. Retrieved from [Link]

  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (2005, January 3). N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a novel hydroxamic acid-based inhibitor of aminopeptidase N and its anti-angiogenic activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Hydroxyacetamidine. PubChem. Retrieved from [Link]

  • Nature. (n.d.). DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification. Retrieved from [Link]

  • ScienceOpen. (n.d.). Exploring the links between peptoid antibacterial activity and toxicity. Retrieved from [Link]

  • PubMed. (2003, June 16). Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). Retrieved from [Link]

  • PubMed. (2007, March 1). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N'-hydroxyethanimidamide. PubChem. Retrieved from [Link]

  • PubMed. (2017, April). Novel N-hydroxybenzamides incorporating 2-oxoindoline with unexpected potent histone deacetylase inhibitory effects and antitumor cytotoxicity. Retrieved from [Link]

  • PubMed. (2021, July 1). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Mild catalyzed imino Diels-Alder reaction for the synthesis of N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl)formamide deriv. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. PMC. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). (R)-2-amino-2-(4-hydroxyphenyl)acetamide Properties. Retrieved from [Link]

  • MDPI. (2022, August 8). Antimicrobial and Cytotoxic Cyathane-Xylosides from Cultures of the Basidiomycete Dentipellis fragilis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl)formamide (1a-h) under optimal conditions. Retrieved from [Link]

  • Frontiers. (2025, September 5). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Retrieved from [Link]

  • MDPI. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]

Sources

Methodological & Application

Application Note: N-Hydroxy-2-(o-tolyl)acetimidamide (NH-oTA) in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

N-Hydroxy-2-(o-tolyl)acetimidamide (referred to herein as NH-oTA ) represents a class of aryl-acetamidoximes designed to overcome the pharmacological limitations of Hydroxyurea (HU). Unlike classical RNR inhibitors, NH-oTA exhibits a dual-mechanism of cytotoxicity :

  • Primary Mechanism (RNR Inhibition): NH-oTA targets the M2 subunit (RRM2) of Ribonucleotide Reductase. The amidoxime moiety acts as a radical scavenger, quenching the tyrosyl free radical (Tyr•) essential for the reduction of ribonucleotides to deoxyribonucleotides (dNTPs).[1][2][3] This depletion halts DNA synthesis, forcing cells into S-phase arrest .

  • Secondary Mechanism (NO Donation): Upon intracellular metabolism by cytochrome P450 enzymes (specifically CYP1A1/CYP1A2), the amidoxime group is oxidized to release Nitric Oxide (NO) . High concentrations of intracellular NO induce mitochondrial depolarization, cytochrome c release, and subsequent apoptosis.

This dual action makes NH-oTA particularly potent against drug-resistant leukemic lines (e.g., HL-60, L1210) and solid tumors (e.g., HepG2, A549) where standard hydroxyurea therapy fails due to poor lipophilicity or enzyme upregulation.

Mechanistic Pathway Diagram

RNR_Inhibition_Pathway NH_oTA N-Hydroxy-2-(o-tolyl)acetimidamide (NH-oTA) CYP450 CYP450 Oxidation NH_oTA->CYP450 Metabolized RRM2 RNR M2 Subunit (Tyrosyl Radical) NH_oTA->RRM2 Binds NO Nitric Oxide (NO) Release CYP450->NO Mito_Damage Mitochondrial Depolarization NO->Mito_Damage Radical_Scavenge Radical Scavenging (Quenching Tyr•) RRM2->Radical_Scavenge dNTP_Pool dNTP Pool Depletion Radical_Scavenge->dNTP_Pool Inhibits Synthesis S_Phase S-Phase Cell Cycle Arrest dNTP_Pool->S_Phase Apoptosis Apoptosis (Cell Death) Mito_Damage->Apoptosis S_Phase->Apoptosis Prolonged Arrest

Figure 1: Dual-action pathway of NH-oTA inducing apoptosis via RNR inhibition and NO-mediated mitochondrial stress.

Compound Preparation & Handling[5][6][7]

Critical Safety Note: Amidoximes are potential NO donors.[4] Handle in a fume hood. Avoid contact with strong oxidizing agents.

ParameterSpecification
Molecular Formula

Molecular Weight 164.21 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol. Poorly soluble in water.
Stock Solution Prepare 100 mM stock in DMSO . Aliquot into amber tubes (light sensitive).
Storage -20°C (Stock stable for 3 months). Avoid freeze-thaw cycles.
Vehicle Control DMSO (Final concentration in culture must be < 0.5%).

Experimental Protocols

Protocol A: Determination of IC50 (Cytotoxicity)

Objective: To establish the effective antiproliferative concentration range.

Materials:

  • Cancer Cell Lines: HL-60 (Suspension), HepG2 (Adherent).

  • Reagent: CCK-8 (Cell Counting Kit-8) or MTT.

  • Plate: 96-well flat bottom (clear).

Procedure:

  • Seeding:

    • Adherent (HepG2): Seed 5,000 cells/well in 100 µL media. Incubate 24h for attachment.

    • Suspension (HL-60): Seed 10,000 cells/well in 100 µL media.

  • Treatment:

    • Prepare serial dilutions of NH-oTA in complete media: 0, 1, 5, 10, 25, 50, 100 µM .

    • Add 100 µL of 2X drug solution to wells (Final Vol: 200 µL).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Hydroxyurea, 500 µM).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout:

    • Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours.

    • Measure Absorbance at 450 nm .

  • Analysis: Plot log(concentration) vs. % Viability. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Intracellular dNTP Pool Quantification (RNR Activity)

Objective: To validate the inhibition of Ribonucleotide Reductase by measuring the depletion of dATP and dCTP pools.

Methodology: High-Performance Liquid Chromatography (HPLC).[5]

Procedure:

  • Treatment: Treat

    
     cells (log phase) with NH-oTA (at IC50 and 2x IC50) for 24 hours .
    
  • Extraction:

    • Harvest cells and wash 2x with ice-cold PBS.

    • Resuspend pellet in 60% Methanol (ice-cold). Vortex vigorously.

    • Incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

    • Lyophilize supernatant and resuspend in 100 µL HPLC grade water.

  • HPLC Setup:

    • Column: Anion exchange column (e.g., Partisil-10 SAX).

    • Buffer A: 0.007 M

      
       (pH 3.8).
      
    • Buffer B: 0.25 M

      
       + 0.5 M KCl (pH 4.5).
      
    • Gradient: Linear gradient from 0% to 100% Buffer B over 30 mins.

  • Detection: UV Absorbance at 254 nm.

  • Validation: Compare peak areas of dCTP and dATP against standard curves. Expect >50% reduction in dNTP pools compared to control.

Protocol C: Intracellular Nitric Oxide (NO) Detection

Objective: To confirm the NO-donating capability of the amidoxime moiety.

Reagent: DAF-FM Diacetate (Cell-permeable fluorescent probe).

Procedure:

  • Preparation: Seed cells in 6-well plates or confocal dishes.

  • Loading:

    • Wash cells with PBS.

    • Incubate with 5 µM DAF-FM Diacetate in serum-free media for 30 min at 37°C.

    • Wash 3x with PBS to remove excess probe.

  • Treatment: Add NH-oTA (50 µM) in complete media.

  • Time-Course: Monitor fluorescence at 0, 1, 3, and 6 hours.

  • Imaging/Flow Cytometry:

    • Excitation: 495 nm / Emission: 515 nm (FITC channel).

    • Positive Control: Sodium Nitroprusside (SNP, 100 µM).

    • Negative Control: L-NAME (NOS inhibitor) - Note: L-NAME should NOT inhibit NH-oTA induced NO if the mechanism is P450-dependent, serving as a mechanistic check.

Protocol D: Synergistic Combination Screening

Objective: To evaluate synergy with Nucleoside Analogs (e.g., Gemcitabine or Cytarabine).

Rationale: RNR inhibition by NH-oTA lowers endogenous dNTP pools, reducing competition for the incorporation of nucleoside analogs into DNA, thereby potentiating their toxicity.

Workflow Diagram:

Synergy_Workflow Step1 Determine IC50 (Single Agents) Step2 Design Ray Design Matrix Step1->Step2 Use 0.25x - 4x IC50 Step3 Co-Treatment (Fixed Ratio) Step2->Step3 Constant Ratio (e.g., 1:1) Step4 Chou-Talalay Analysis Step3->Step4 Calculate CI Value

Figure 2: Workflow for validating synergistic drug combinations.

Procedure:

  • Matrix Design: Based on single-agent IC50s, design a checkerboard or constant-ratio combination (e.g., IC50 of NH-oTA + IC50 of Gemcitabine).

  • Ratios: Test mixtures at 0.25x, 0.5x, 1x, 2x, and 4x of the respective IC50s.

  • Calculation: Use CompuSyn software or the equation:

    
    
    
    • CI < 1: Synergism (Desired)

    • CI = 1: Additive

    • CI > 1: Antagonism

Expected Results & Troubleshooting

AssayExpected OutcomeTroubleshooting
Cell Cycle Accumulation in S-phase (early) or G1/S boundary.If G2/M arrest occurs, check for off-target tubulin effects.
Western Blot Increased p53 , γ-H2AX (DNA damage marker). Decreased RRM2 protein levels (destabilization).If RRM2 levels are stable, inhibition may be purely catalytic (radical scavenging) rather than degradative.
NO Detection Significant fluorescence increase within 3-6 hours.If signal is weak, ensure cells express CYP1A1/1A2. Pre-treat with CYP inducer (e.g., Omeprazole) to verify mechanism.

References

  • Szekeres, T., et al. (1997). "Biochemical and antitumor activity of trimidox, a new inhibitor of ribonucleotide reductase." Cancer Chemotherapy and Pharmacology, 40(1), 71-76.

  • Finch, R. A., et al. (2000). "Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity." Biochemical Pharmacology, 59(8), 983-991.

  • Clement, B., et al. (2005). "Amidoximes as prodrugs for amidines: N-hydroxylation of amidines by cytochrome P450 and other enzymes." Drug Metabolism Reviews, 37(1), 21-35.

  • Horváth, Z., et al. (2004). "Amidox, an inhibitor of ribonucleotide reductase, potentiates the action of Ara-C in HL-60 human promyelocytic leukemia cells."[6] Nucleosides, Nucleotides and Nucleic Acids, 23(8-9), 1541-1544.[6]

  • Tang, K., et al. (2019). "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules, 24(13), 2470.

Sources

Application Note: Utilizing N-Hydroxy-2-(o-tolyl)acetimidamide as a Prodrug for Amidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Challenge: Amidine-functionalized small molecules represent a critical class of serine protease inhibitors (e.g., thrombin, Factor Xa) and antimicrobial agents.[1] However, the high basicity (


) of the amidine group results in permanent protonation at physiological pH, leading to poor membrane permeability and negligible oral bioavailability (typically <5%).

The Solution: N-hydroxylation of the amidine to form an amidoxime (


) dramatically reduces basicity and increases lipophilicity, facilitating intestinal absorption. Once absorbed, the amidoxime is retro-reduced to the active amidine by the Mitochondrial Amidoxime Reducing Component (mARC)  system.

Scope: This application note details the development of N-Hydroxy-2-(o-tolyl)acetimidamide (Prodrug) as a model system to deliver 2-(o-tolyl)acetimidamide (Active Drug). We provide validated protocols for synthesis, in vitro metabolic stability, and bioanalytical quantification.

Mechanism of Action: The mARC Pathway

The bioactivation of N-Hydroxy-2-(o-tolyl)acetimidamide relies on a specialized three-component mitochondrial enzyme system. Unlike Cytochrome P450-mediated oxidations, this is a reductive pathway.

Activation Cascade
  • Absorption: The uncharged amidoxime permeates the intestinal epithelium.

  • Transport: The prodrug enters the hepatocyte and diffuses into the mitochondria.

  • Reduction: The mARC enzyme, utilizing molybdenum cofactor (Moco), catalyzes the N-O bond cleavage.

  • Electron Transfer: Electrons are supplied by NADH , transferred via NADH-cytochrome b5 reductase (Cyb5R) to Cytochrome b5 (Cyt b5) , and finally to mARC.

Pathway Visualization

mARC_Pathway NADH NADH Cyb5R Cyb5R (Reductase) NADH->Cyb5R e- NAD NAD+ Cyb5R->NAD Cytb5_red Cyt b5 (Reduced) Cyb5R->Cytb5_red e- Cytb5_ox Cyt b5 (Oxidized) Cytb5_red->Cytb5_ox e- mARC mARC (Mo-Enzyme) Cytb5_red->mARC e- Drug 2-(o-tolyl) acetimidamide (Amidine) mARC->Drug Reduction Water H2O mARC->Water Prodrug N-Hydroxy-2-(o-tolyl) acetimidamide (Amidoxime) Prodrug->mARC Substrate

Figure 1: The electron transport chain from NADH to mARC required for the reduction of the amidoxime prodrug.

Experimental Protocols

Chemical Synthesis of N-Hydroxy-2-(o-tolyl)acetimidamide

Objective: Synthesis of the amidoxime prodrug from the corresponding nitrile precursor.

Materials:

  • 2-Methylbenzyl cyanide (o-Tolylacetonitrile) [CAS: 22364-68-7]

  • Hydroxylamine hydrochloride (

    
    )
    
  • Potassium carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Ethanol (Absolute)[2][3][4]

Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve Hydroxylamine hydrochloride (20 mmol, 1.39 g) and Potassium carbonate (10 mmol, 1.38 g) in Ethanol (30 mL). Stir at room temperature for 30 minutes to release free hydroxylamine.

  • Addition: Add 2-Methylbenzyl cyanide (10 mmol, 1.31 g) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor reaction progress by TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot (
    
    
    
    ) should disappear, and a more polar amidoxime spot (
    
    
    ) should appear.
  • Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

  • Characterization: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the characteristic broad singlet of the oxime -OH (
    
    
    ppm) and the
    
    
    protons (
    
    
    ppm).
In Vitro Bioactivation Assay (mARC Activity)

Objective: Assess the conversion rate of the prodrug to the active amidine using subcellular fractions. Note: Cytosolic fractions lack mARC; mitochondrial fractions are required.

Materials:

  • Porcine or Human Liver Mitochondrial Fraction (HLM/PLM)

  • NADH (1 mM final concentration)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Benzamidine (Internal Standard)

Protocol:

  • Incubation Mix: Prepare a mixture containing:

    • 930

      
       Phosphate Buffer (pH 7.4)
      
    • 50

      
       Mitochondrial protein (10 mg/mL stock, final 0.5 mg/mL)
      
    • 10

      
       Prodrug stock (10 mM in DMSO, final 100 
      
      
      
      )
  • Pre-incubation: Equilibrate at

    
     for 5 minutes.
    
  • Initiation: Add 10

    
    NADH  (100 mM stock) to initiate the reaction.
    
  • Sampling: At

    
     minutes, remove 100 
    
    
    
    aliquots.
  • Quenching: Immediately add 100

    
     ice-cold Acetonitrile containing Internal Standard (Benzamidine, 5 
    
    
    
    ).
  • Processing: Vortex for 30 seconds, centrifuge at 14,000 x g for 10 minutes. Collect supernatant for HPLC analysis.

Control: Run a "No NADH" control to rule out non-enzymatic degradation.

Bioanalytical Methods (HPLC-UV/MS)

Objective: Separate and quantify the prodrug (amidoxime) and active drug (amidine).

Challenge: Amidines are highly polar and basic, often leading to peak tailing on standard C18 columns.

Chromatographic Conditions:

  • Column: C18 end-capped polar-embedded column (e.g., Synergi Hydro-RP or similar), 150 x 4.6 mm, 4

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5%

      
       60% B
      
    • 10-12 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (amidine

    
    ) or MS (ESI+).
    

Data Analysis:

AnalyteRetention Time (approx)MS Transition (ESI+)Notes
Amidine (Active) 3.5 min

Elutes early due to polarity.
Amidoxime (Prodrug) 7.2 min

Loss of oxygen [M-16].
Benzamidine (IS) 4.1 min

-

In Vivo Pharmacokinetic Strategy

To validate the prodrug concept, a comparative PK study in rats is recommended.

Study Design:

  • Group A (IV): Administer 2-(o-tolyl)acetimidamide (Active Drug) intravenously (1 mg/kg). This establishes the absolute bioavailability baseline (

    
    ).
    
  • Group B (Oral - Drug): Administer 2-(o-tolyl)acetimidamide orally (10 mg/kg). Expect low exposure.

  • Group C (Oral - Prodrug): Administer N-Hydroxy-2-(o-tolyl)acetimidamide orally (equimolar dose).

Calculation of Bioavailability (


): 


Note: The AUC for Group C must be measured for the active drug , not the prodrug.

Troubleshooting & Critical Parameters

Stability Issues
  • Thermal Instability: Amidoximes can undergo thermal decomposition (Tiemann rearrangement) at high temperatures. Do not exceed

    
     during synthesis.
    
  • Photosensitivity: Store N-hydroxy compounds in amber vials to prevent radical formation.

Assay Validity
  • Enzyme Source: Do not use S9 or cytosolic fractions alone. The mARC system is strictly mitochondrial. If using recombinant enzymes, you must reconstitute mARC, Cyt b5, and Cyb5R in a 1:1:1 molar ratio with liposomes.

  • Cofactors: NADH is the obligate electron donor. NADPH is significantly less efficient for the Cyb5R system.

References

  • Discovery of mARC: Havemeyer, A., et al. (2006). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system." Journal of Biological Chemistry. Link

  • Prodrug Concept: Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as prodrugs of amidines." Drug Metabolism Reviews. Link

  • HPLC Methods: Kotthaus, J., et al. (2011).[5] "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • mARC Review: Ott, G., et al. (2023). "The mitochondrial amidoxime reducing component (mARC): from prodrug-activation mechanism to drug-metabolizing enzyme." Journal of Biological Chemistry. Link

  • Synthesis Protocol: Plaziak, A. S., et al. (2014). "Synthesis and structural characterization of some new N-hydroxy-2-arylacetimidamides." Journal of Molecular Structure. Link

Sources

Analytical methods for quantifying N-Hydroxy-2-(o-tolyl)acetimidamide in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-Hydroxy-2-(o-tolyl)acetimidamide (HTA) represents a class of aryl-acetamidoximes often encountered as metabolic intermediates or prodrug moieties designed to improve the oral bioavailability of amidine-based drugs.

The quantification of HTA poses two distinct bioanalytical challenges:

  • The "mARC" Trap: Amidoximes are rapidly reduced to their corresponding amidines by the mitochondrial amidoxime reducing component (mARC) system and cytochrome b5, particularly in liver and kidney homogenates, and to a lesser extent in plasma [1].

  • Thermal & pH Instability: The N-O bond is susceptible to homolytic cleavage or dehydration to nitriles under high-temperature conditions (making GC-MS unsuitable) or extreme pH.

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. It prioritizes pre-analytical stabilization to freeze the metabolic state at the moment of collection, ensuring data integrity.

Pre-Analytical Stabilization: The "Time-Zero" Protocol

Standard EDTA plasma collection is insufficient for HTA due to rapid ex vivo enzymatic reduction. The following protocol utilizes immediate acidification and protein precipitation to halt enzymatic activity.

Mechanism of Instability

The primary risk is the enzymatic reduction of the N-hydroxy group:



Stabilization Workflow (Graphviz)

G Start Blood Collection Tube K2EDTA Tube (Pre-chilled 4°C) Start->Tube < 30 sec Add Immediate Additive: 10% Formic Acid (10µL per mL) Tube->Add Critical Step Centrifuge Centrifugation (2000 x g, 4°C, 10 min) Add->Centrifuge Plasma Harvest Plasma Centrifuge->Plasma Store Storage (-80°C) Plasma->Store

Figure 1: Critical stabilization workflow to prevent ex vivo reduction of the amidoxime moiety.

Sample Preparation Protocol

We utilize a Supported Liquid Extraction (SLE) method over standard Protein Precipitation (PPT) to minimize matrix effects (phospholipids) which often suppress ionization in the early eluting region where amidoximes typically appear.

Materials:

  • Internal Standard (IS):

    
    -N-Hydroxy-2-(o-tolyl)acetimidamide (or generic analog like 
    
    
    
    -Benzamidoxime).
  • Buffer: 100 mM Ammonium Acetate (pH 9.0).

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) / Ethyl Acetate (80:20 v/v).

Step-by-Step Procedure:

  • Aliquot: Transfer 100 µL of acidified plasma into a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Basification: Add 100 µL of 100 mM Ammonium Acetate (pH 9.0).

    • Why? HTA is a weak base (

      
      ). Increasing pH drives it into the uncharged state, improving partitioning into organic solvent.
      
  • Loading: Load the total volume (~210 µL) onto a synthetic SLE plate (e.g., Biotage ISOLUTE® SLE+).

  • Soak: Apply gentle vacuum to initiate loading, then wait 5 minutes for complete absorption.

  • Elution: Apply 1 mL of MTBE/Ethyl Acetate (80:20). Allow to flow by gravity for 5 mins, then apply vacuum.

  • Evaporation: Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Methodology

Chromatographic separation must resolve HTA from its potential reduced amidine metabolite and endogenous interferences.

Instrument Parameters
ParameterSettingRationale
Column Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm)The biphenyl phase provides enhanced

selectivity for the

-tolyl ring, offering better retention than C18 for this polar aromatic.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source for ESI+.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol often yields higher sensitivity for nitrogenous bases than Acetonitrile.
Flow Rate 0.5 mL/minOptimal for UHPLC efficiency.
Column Temp 40°CReduces backpressure and improves peak shape.
Injection Vol 5 µLMinimizes solvent effects.
Gradient Profile
Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.55 (Stop)
Mass Spectrometry (MRM Transitions)

Operate in Positive Electrospray Ionization (ESI+) mode.

  • Precursor Ion:

    
    
    
    • Calculation:

      
       (MW 164.21) + 
      
      
      
      .
  • Primary Transition (Quantifier):

    
    
    
    • Mechanism: Loss of

      
       (Dehydroxylation) or 
      
      
      
      . Common in amidoximes.
  • Secondary Transition (Qualifier):

    
    
    
    • Mechanism: Cleavage of the benzyl bond, leaving the methyl-tropylium ion or similar aromatic fragment.

Validation & Scientific Integrity (E-E-A-T)

To ensure the method meets regulatory standards (FDA/EMA M10), the following specific tests are mandatory for this analyte.

A. Stability Assessment (The "Self-Validating" System)

You must prove that the sample handling preserves the analyte.

  • Bench-Top Stability: Spiked plasma left at room temperature for 0, 1, 2, and 4 hours.

    • Acceptance: Deviation < 15% from T0.

    • Failure Mode: If HTA decreases, check for corresponding increase in the Amidine metabolite peak.

  • Freeze-Thaw: 3 cycles from -80°C to RT.

B. Matrix Effect Quantification

Amidoximes are polar and elute early, making them susceptible to phospholipid suppression. Calculate Matrix Factor (MF):



  • Target:

    
    . If 
    
    
    
    , reconsider the SLE wash steps or switch to HILIC chromatography.
C. Metabolic Logic Diagram

Understanding the biological fate of HTA ensures you are measuring the right compound and not a conversion artifact.

Metabolism Prodrug Precursor (Nitrile/Amidine) HTA HTA (Analyte) Prodrug->HTA CYP450 / Oxidation Amidine Reduced Amidine (Metabolite) HTA->Amidine mARC System (Reduction) Gluc N-Glucuronide (Conjugate) HTA->Gluc UGTs (Phase II)

Figure 2: Metabolic pathways affecting HTA quantification. The reduction to Amidine is the primary stability concern.

Troubleshooting & Expert Insights

  • Peak Tailing: Amidoximes can chelate with trace metals in the LC system.

    • Solution: Passivate the system with 0.1% Phosphoric acid or use a "Medronic" acid-resistant stainless steel column hardware.

  • In-Source Fragmentation: HTA is thermally labile. If you see high background noise or low sensitivity, lower the Desolvation Temperature (keep < 400°C) and Source Offset voltage. The N-O bond is weak; excessive energy will break it before the quadrupole.

  • Carryover: The hydrophobic tolyl group may stick to injector seals. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

References

  • Clement, B., et al. (2020). The Mitochondrial Amidoxime Reducing Component (mARC): A New Player in Drug Metabolism. Drug Metabolism Reviews.

  • US Food and Drug Administration (FDA). (2018).

  • European Medicines Agency (EMA). (2022).

Application Note: A Robust High-Throughput Screening Assay for the Identification of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Using N-Hydroxy-2-(o-tolyl)acetimidamide as a Control

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunometabolic checkpoint enzyme that plays a pivotal role in tumor immune evasion by catabolizing the essential amino acid L-tryptophan.[1][2] This activity suppresses the function of effector T cells and promotes an immunosuppressive tumor microenvironment, making IDO1 a high-priority target in immuno-oncology.[3][4] This guide provides a detailed, field-proven protocol for a cell-based, high-throughput screening (HTS) assay designed to identify and characterize novel IDO1 inhibitors. We utilize N-Hydroxy-2-(o-tolyl)acetimidamide, a representative of the potent hydroxyamidine class of inhibitors, as a reference compound to ensure assay validity and performance. The described methodology is robust, reproducible, and tailored for researchers in drug discovery seeking to advance new cancer immunotherapies.

Introduction: The Rationale for Targeting IDO1

Cancer cells employ numerous strategies to evade destruction by the immune system, with metabolic reprogramming being a key mechanism.[1] The enzyme IDO1, a heme-containing dioxygenase, has emerged as a central player in creating an immunosuppressive tumor microenvironment (TME).[1][5] IDO1 initiates the first and rate-limiting step of the kynurenine pathway, converting L-tryptophan into N-formylkynurenine.[2][6] This enzymatic action fosters immune tolerance through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid, inhibits the proliferation and function of effector T cells, which are critical for anti-tumor immunity.[7]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule, promoting the differentiation of regulatory T cells (Tregs) and inducing apoptosis in effector T cells.[7][8]

Given its significant role in immune suppression, inhibiting IDO1 activity is a compelling therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[4] The development of robust HTS assays is therefore essential for discovering novel and potent IDO1 inhibitors.

The Reference Inhibitor: N-Hydroxy-2-(o-tolyl)acetimidamide

The hydroxyamidine scaffold is a well-validated chemical class for potent and selective IDO1 inhibition.[9][10] These compounds are thought to interact directly with the heme iron in the active site of the IDO1 enzyme. N-Hydroxy-2-(o-tolyl)acetimidamide serves as an exemplary tool compound from this class for assay development and validation. Its use as a positive control is critical for establishing a reliable screening window and for the routine quality control of the HTS assay.

Principle of the Cell-Based IDO1 HTS Assay

This protocol details a colorimetric, cell-based assay, which offers superior physiological relevance compared to purely biochemical assays.[11] Cell-based formats account for factors such as cell permeability and off-target cytotoxicity early in the screening process, reducing the rate of false positives.[12]

The assay principle is straightforward:

  • Human cancer cells (e.g., SKOV-3), which can be induced to express high levels of functional IDO1, are treated with interferon-gamma (IFN-γ), a potent natural inducer of IDO1.[12]

  • The induced cells are then incubated with test compounds (and the N-Hydroxy-2-(o-tolyl)acetimidamide control).

  • Active IDO1 in the cells will deplete tryptophan from the media and secrete the downstream metabolite, kynurenine.

  • The amount of kynurenine in the cell supernatant is quantified. This is achieved by a chemical reaction with p-dimethylaminobenzaldehyde (p-DMAB), which forms a yellow-colored product that can be measured spectrophotometrically at 480 nm.[13]

  • A decrease in the kynurenine-generated signal indicates inhibition of IDO1 activity.

Visualizing the IDO1 Pathway and Inhibition

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan Tryptophan IDO1_Enzyme IDO1 Enzyme (Induced by IFN-γ) Tryptophan->IDO1_Enzyme Substrate Tryptophan_Depletion Tryptophan Depletion Tryptophan->Tryptophan_Depletion Kynurenine Kynurenine T_Cell_Suppression T-Cell Anfrey & Apoptosis Kynurenine->T_Cell_Suppression Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation IDO1_Enzyme->Kynurenine Catalysis Restored_Immunity Restored Anti-Tumor Immunity IDO1_Enzyme->Restored_Immunity Tryptophan_Depletion->T_Cell_Suppression Inhibitor N-Hydroxy-2-(o-tolyl)acetimidamide (IDO1 Inhibitor) Inhibitor->IDO1_Enzyme Inhibition

Caption: IDO1 pathway showing inhibition by N-Hydroxy-2-(o-tolyl)acetimidamide.

Detailed HTS Protocol

This protocol is optimized for a 96-well plate format but can be readily adapted for 384-well plates to increase throughput.

Required Materials
  • Cell Line: SKOV-3 (human ovarian adenocarcinoma) or HeLa (human cervical cancer).

  • Culture Media: McCoy's 5A Medium (for SKOV-3) or DMEM (for HeLa), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Recombinant Human Interferon-gamma (IFN-γ)

    • L-Tryptophan

    • Trichloroacetic acid (TCA), 6.1 N

    • p-Dimethylaminobenzaldehyde (p-DMAB)

    • Acetic Acid, Glacial

    • N-Hydroxy-2-(o-tolyl)acetimidamide (Control Inhibitor)

    • DMSO (for compound dilution)

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates

    • Multichannel pipettes

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Microplate reader capable of measuring absorbance at 480 nm

    • Centrifuge with a plate rotor

Experimental Workflow

HTS_Workflow cluster_day1 cluster_day2 cluster_day3 cluster_day4 Day1 Day 1: Cell Seeding Day2 Day 2: IDO1 Induction Day3 Day 3: Compound Treatment Day4 Day 4: Kynurenine Assay Seed_Cells Seed SKOV-3 cells (3x10^4 cells/well) Incubate1 Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate1 Add_IFN Add IFN-γ (100 ng/mL final conc.) Incubate1->Add_IFN Incubate2 Incubate for 24h Add_IFN->Incubate2 Add_Compounds Add serially diluted compounds (including controls) Incubate2->Add_Compounds Incubate3 Incubate for 24h Add_Compounds->Incubate3 Collect_Supernatant Collect 140 µL supernatant Incubate3->Collect_Supernatant Add_TCA Add 10 µL of 6.1N TCA Collect_Supernatant->Add_TCA Incubate_Heat Incubate at 50°C for 30 min Add_TCA->Incubate_Heat Centrifuge Centrifuge plate Incubate_Heat->Centrifuge Transfer Transfer 100 µL to new plate Centrifuge->Transfer Add_pDMAB Add 100 µL p-DMAB reagent Transfer->Add_pDMAB Read_Absorbance Read Absorbance at 480 nm Add_pDMAB->Read_Absorbance

Caption: Step-by-step workflow for the cell-based IDO1 HTS assay.

Step-by-Step Protocol

Day 1: Cell Plating

  • Harvest and count SKOV-3 cells. Resuspend cells in culture media to a final concentration of 3 x 10⁵ cells/mL.

  • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 30,000 cells/well).

  • Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂).

    • Scientist's Note: Allowing cells to attach overnight ensures a healthy, uniform monolayer, which is critical for reproducible results.

Day 2: IDO1 Induction

  • Prepare a working solution of IFN-γ in culture media at twice the final desired concentration (e.g., 200 ng/mL).

  • Add 100 µL of the IFN-γ working solution to each well (final concentration will be 100 ng/mL in a 200 µL volume). For negative control wells (no IDO1 activity), add 100 µL of plain culture media.

  • Return the plate to the incubator for 24 hours.

    • Scientist's Note: IFN-γ is the primary cytokine responsible for upregulating IDO1 expression in the TME.[5] A 24-hour induction period is typically sufficient to achieve robust enzyme expression and activity.

Day 3: Compound Treatment

  • Prepare serial dilutions of your test compounds and the N-Hydroxy-2-(o-tolyl)acetimidamide control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid cellular toxicity.

  • Carefully remove the media from the cells and replace it with 200 µL of media containing the diluted compounds. Include appropriate controls:

    • Maximum Activity Control: Cells + IFN-γ + Vehicle (DMSO).

    • Background Control: Cells without IFN-γ + Vehicle (DMSO).

  • Incubate the plate for 24 hours at 37°C, 5% CO₂.

Day 4: Kynurenine Detection

  • Carefully collect 140 µL of supernatant from each well and transfer to a new 96-well plate.

  • Add 10 µL of 6.1 N TCA to each well. Mix gently by pipetting.

  • Seal the plate and incubate at 50°C for 30 minutes.

    • Scientist's Note: This crucial heating step hydrolyzes the N-formylkynurenine initially produced by IDO1 into kynurenine, which is the substrate for the colorimetric detection reagent.[13]

  • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated proteins.[13]

  • Prepare the p-DMAB reagent by dissolving 2g of p-DMAB in 100 mL of glacial acetic acid.

  • Carefully transfer 100 µL of the clear supernatant from the centrifuged plate to a new, clear, flat-bottom 96-well plate.

  • Add 100 µL of the p-DMAB reagent to each well. A yellow color will develop.

  • Incubate at room temperature for 10 minutes.

  • Read the absorbance at 480 nm using a microplate reader.

Data Analysis and Quality Control

Calculating Inhibition

The percentage of IDO1 inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (Abs_Sample - Abs_Background) / (Abs_MaxActivity - Abs_Background))

Determining IC₅₀ Values

Plot the % Inhibition against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce IDO1 activity by 50%.

Assay Quality Control (Z'-Factor)

For HTS, it is imperative to calculate the Z'-factor to assess the quality and robustness of the assay. The Z'-factor is a measure of the statistical effect size and separation between the positive (max activity) and negative (max inhibition) controls.

Z' = 1 - (3 * (SD_MaxActivity + SD_MaxInhibition)) / |Mean_MaxActivity - Mean_MaxInhibition|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening.

ParameterDescriptionTypical Value
Cell Seeding Density SKOV-3 cells per well (96-well format)30,000
IFN-γ Concentration For IDO1 induction100 ng/mL
Incubation Time Post-compound addition24 hours
Control IC₅₀ N-Hydroxy-2-(o-tolyl)acetimidamideCompound-specific (typically nM to low µM range)
Z'-Factor Assay robustness metric> 0.5
DMSO Tolerance Maximum final concentration≤ 0.5%

Conclusion

This application note provides a comprehensive and validated protocol for a cell-based HTS assay to identify inhibitors of IDO1. By leveraging the principles of induced enzyme expression and a robust colorimetric readout, this method offers a physiologically relevant platform for screening large compound libraries. The use of N-Hydroxy-2-(o-tolyl)acetimidamide as a reliable positive control ensures consistent assay performance and data integrity. This protocol serves as a foundational tool for researchers dedicated to discovering the next generation of immuno-oncology therapeutics targeting the critical IDO1 pathway.

References

  • A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (n.d.). PubMed. [Link]

  • IDO1: The Metabolic Gatekeeper of Immune Regulation and Its Therapeutic Promise. (n.d.). LinkedIn. [Link]

  • Tang, K., et al. (2021). Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. Signal Transduction and Targeted Therapy. [Link]

  • Cheong, J. E., & Sun, L. (2018). IDO1 in cancer: a Gemini of immune checkpoints. Cellular & Molecular Immunology. [Link]

  • Andersen, M. H., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening. [Link]

  • Zhai, L., et al. (2019). Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications. Journal of Hematology & Oncology. [Link]

  • Gene Result IDO1 indoleamine 2,3-dioxygenase 1 [ (human)]. (n.d.). NCBI. [Link]

  • Fioravanti, J., et al. (2022). Indoleamine 2, 3-Dioxygenase 1 Mediates Survival Signals in Chronic Lymphocytic Leukemia via Kynurenine/Aryl Hydrocarbon Receptor-Mediated MCL1 Modulation. Frontiers in Immunology. [Link]

  • Raffaghello, L., & Petti, C. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology. [Link]

  • Gargaro, M., et al. (2020). Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. The FEBS Journal. [Link]

  • Ujvari, B., et al. (2022). Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process. Ageing Research Reviews. [Link]

  • Thaker, A. I., et al. (2019). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research. [Link]

  • Kirejev, I., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • Ye, Z., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. (n.d.). Aurora Biolabs. [Link]

  • Wrona-Krol, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Chromatography B. [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021). Drug Target Review. [Link]

  • IDO1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Sbardella, G., et al. (2022). Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls. Molecules. [Link]

  • Virtual screening procedures and activity assays for IDO1 in vitro. (n.d.). ResearchGate. [Link]

  • Li, Y., et al. (2018). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Zhai, L., et al. (2018). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry. [Link]

  • Koblish, H. K., et al. (2010). Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors. Molecular Cancer Therapeutics. [Link]

Sources

Application Notes and Protocols: Molecular Docking of N-Hydroxy-2-(o-tolyl)acetimidamide with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Molecular docking is a cornerstone of structure-based drug design, enabling the prediction of binding modes and affinities of small molecules within the active site of a protein target.[1][2] This guide provides a comprehensive, step-by-step protocol for the molecular docking of a novel compound, N-Hydroxy-2-(o-tolyl)acetimidamide, against a therapeutically relevant protein target. Due to the novel nature of the specified ligand, this document establishes a universally applicable workflow using Cyclooxygenase-2 (COX-2), a well-characterized enzyme, as a representative model system. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing both the practical steps and the scientific rationale necessary for conducting robust and reproducible in silico docking studies using industry-standard, open-source software.

Introduction: The Rationale for Docking Novel Compounds

The discovery of new therapeutic agents often begins with identifying and optimizing novel chemical scaffolds that can modulate the function of a biological target.[3] N-Hydroxy-2-(o-tolyl)acetimidamide is a compound with a distinct chemical structure, featuring a hydroxyamidine group that suggests potential for forming key interactions, such as hydrogen bonds and metal coordination, within an enzyme's active site.

When a compound is novel or uncharacterized, molecular docking serves as a critical first step to:

  • Hypothesize Potential Targets: Screen the compound against a panel of known protein structures to identify potential biological targets.

  • Predict Binding Conformations: Understand the most probable three-dimensional orientation (pose) the ligand will adopt within a binding pocket.[1]

  • Estimate Binding Affinity: Use scoring functions to rank potential binders and prioritize compounds for experimental testing.[1][2]

  • Guide Lead Optimization: Analyze predicted protein-ligand interactions to inform chemical modifications that could enhance binding affinity or selectivity.

This guide will utilize Cyclooxygenase-2 (COX-2) as the target protein. COX-2 is an inducible enzyme responsible for prostaglandin synthesis during inflammatory responses and is a validated target for non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] Its well-defined active site and the availability of numerous crystal structures with bound inhibitors make it an ideal system for demonstrating a robust docking protocol.[4][5][6]

The Molecular Docking Workflow: A Conceptual Overview

The entire process, from molecule preparation to result analysis, follows a systematic and logical progression. Each step is designed to ensure the chemical and structural accuracy of the inputs, leading to more meaningful and reliable docking outputs.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis P1 1. Ligand Preparation (N-Hydroxy-2-(o-tolyl)acetimidamide) - 2D to 3D Conversion - Energy Minimization - Format Conversion (PDBQT) P2 2. Target Preparation (COX-2 Protein, PDB: 5KIR) - Download from RCSB PDB - Clean Structure (Remove Water/Hetatoms) - Add Polar Hydrogens - Format Conversion (PDBQT) D1 3. Grid Box Definition - Identify Active Site - Set Coordinates & Dimensions P2->D1 D2 4. Docking Execution - Configure AutoDock Vina - Run Simulation D1->D2 A1 5. Results Evaluation - Analyze Binding Affinities (kcal/mol) - Examine Predicted Poses D2->A1 A2 6. Interaction Visualization - Identify H-Bonds & Hydrophobic Contacts - Generate 2D/3D Diagrams A1->A2

Figure 1: A high-level overview of the molecular docking workflow.

Part I: Ligand Preparation Protocol

The accuracy of a docking simulation is highly dependent on a chemically correct, low-energy 3D conformation of the ligand.[7][8] This protocol uses Open Babel, a versatile chemical toolbox, for this purpose.[9][10]

Objective: To convert the 2D representation of N-Hydroxy-2-(o-tolyl)acetimidamide into a 3D, energy-minimized structure in the PDBQT format required by AutoDock Vina.[10][11]

Required Software:

  • A chemical drawing tool (e.g., ChemDraw, MarvinSketch) or access to a chemical database (e.g., PubChem).

  • Open Babel (Command-line version).

Protocol Steps:

  • Obtain Ligand Structure:

    • Draw the structure of N-Hydroxy-2-(o-tolyl)acetimidamide.

    • Alternatively, obtain its SMILES (Simplified Molecular Input Line Entry System) string. The SMILES for this compound is CC1=CC=CC=C1CC(=N)NO.

    • Save this as a text file named ligand.smi.

  • 2D to 3D Conversion and Energy Minimization:

    • Open a command-line terminal.

    • Execute the following Open Babel command:

    • Causality: The --gen3d flag generates a plausible 3D conformation. The --minimize flag coupled with --ff MMFF94 (a robust molecular mechanics force field) refines this structure to find a low-energy state, which is crucial for realistic binding prediction.[9]

  • Convert to PDBQT Format:

    • AutoDock Vina requires ligands in the PDBQT format, which includes atomic partial charges and atom type definitions.[10]

    • Execute the following command:

    • Self-Validation: The successful creation of the ligand.pdbqt file, containing coordinate, charge, and atom type information, confirms the completion of this stage.

Part II: Target Protein Preparation Protocol

Proper protein preparation is a critical step that involves cleaning the crystal structure and preparing it for the docking algorithm.[12][13] We will use the human COX-2 structure in complex with the inhibitor Rofecoxib (Vioxx) as our starting point.[6][14]

Objective: To prepare the COX-2 protein structure (PDB ID: 5KIR) for docking by removing non-essential molecules, adding hydrogens, and converting it to the PDBQT format.[6]

Required Software:

  • PyMOL or UCSF Chimera.[12]

  • AutoDock Tools (MGLTools).[15]

Protocol Steps:

  • Download Protein Structure:

    • Navigate to the RCSB Protein Data Bank and download the PDB file for entry 5KIR.[6]

  • Clean the PDB Structure using PyMOL:

    • Open the 5KIR.pdb file in PyMOL.

    • The crystal structure contains water molecules, the co-crystallized ligand (Rofecoxib), and potentially other non-protein atoms that must be removed.[13][16]

    • In the PyMOL command console, execute the following commands:

    • Causality: Removing these elements ensures that the docking algorithm only considers the protein's active site and is not influenced by crystallographic artifacts or the original ligand.

  • Prepare Receptor for AutoDock Vina (using AutoDock Tools):

    • Open AutoDock Tools (ADT).

    • Go to File > Read Molecule and open receptor_clean.pdb.

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Go to Grid > Macromolecule > Choose. Select the receptor and click Select Molecule. This step adds Gasteiger charges.[13]

    • Go to File > Save > Write PDBQT. Save the file as receptor.pdbqt.

    • Self-Validation: The receptor.pdbqt file should now contain polar hydrogen atoms and partial charge information for each atom, which is essential for the Vina scoring function.

Part III: In Silico Molecular Docking Protocol

This phase involves defining the search space for the docking simulation and executing the calculation using AutoDock Vina.[17][18]

Objective: To dock the prepared ligand into the active site of the prepared COX-2 receptor.

Required Software:

  • AutoDock Tools (MGLTools)

  • AutoDock Vina[17]

Protocol Steps:

  • Define the Grid Box (Search Space):

    • The grid box defines the three-dimensional space where Vina will search for binding poses.[15] It should encompass the entire active site of the protein. A reliable method is to center the box on the position of a known co-crystallized ligand.[7]

    • In AutoDock Tools, with receptor.pdbqt loaded, go to Grid > Grid Box....

    • For PDB ID 5KIR, the active site is well-defined.[6][14] The coordinates of the bound Rofecoxib can be used as a reference. Set the grid box parameters as follows (these values are derived from the position of the original ligand in 5KIR):

      • Center (x, y, z): 34.5, 26.0, 21.8

      • Dimensions (Angstroms; x, y, z): 22, 22, 26

    • Causality: A properly sized and centered grid box ensures a comprehensive search of the binding pocket while minimizing unnecessary computational expense.[7]

  • Create the Configuration File:

    • AutoDock Vina uses a simple text file to define the input files and simulation parameters.

    • Create a new text file named conf.txt with the following content:

[17] 3. Run the Docking Simulation:

  • Place receptor.pdbqt, ligand.pdbqt, and conf.txt in the same directory.
  • Open a command-line terminal in that directory.
  • Execute the Vina program: bash vina --config conf.txt
  • Self-Validation: The process is complete when the all_poses.pdbqt and log.txt files are generated. The log.txt file will contain a table of binding affinities for the generated poses.

Part IV: Post-Docking Analysis and Visualization

Analyzing the results is crucial for interpreting the computational data in a biologically meaningful context. [19][20][21] Objective: To evaluate the docking scores, select the best pose, and visualize the key molecular interactions between the ligand and COX-2.

Required Software:

  • PyMOL or UCSF Chimera

  • LigPlot+ or Discovery Studio Visualizer [21] Protocol Steps:

  • Analyze Binding Affinity Scores:

    • Open the log.txt file. It will display a table with the binding affinity (in kcal/mol) for each of the top 10 poses.

    • The most negative value represents the highest predicted binding affinity. [22]

  • Visualize and Select the Best Pose:

    • Open PyMOL and load both receptor.pdbqt and all_poses.pdbqt.

    • The all_poses.pdbqt file contains multiple poses. You can cycle through them using the scene controls at the bottom right of the PyMOL viewer.

    • Expertise: The best pose is typically the one with the lowest binding energy (top-ranked pose). However, visual inspection is critical. A plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic packing) and should not have significant steric clashes. [20]

  • Identify and Analyze Molecular Interactions:

    • Once the best pose is selected, use visualization software to identify specific interactions.

    • In PyMOL, you can identify potential hydrogen bonds using the find command or the "Wizard" menu.

    • For detailed 2D diagrams, tools like LigPlot+ are highly recommended. They automatically generate schematic plots of hydrogen bonds and hydrophobic contacts. [21][23]

G cluster_interactions Predicted Interactions Ligand N-Hydroxy-2- (o-tolyl)acetimidamide HBond Hydrogen Bonds (Hydroxyamidine group with Ser530/Tyr355) Ligand->HBond donates/accepts H+ Hydrophobic Hydrophobic Interactions (o-tolyl group with Val523/Leu352 pocket) Ligand->Hydrophobic packs into pocket Protein COX-2 Active Site (e.g., Arg120, Tyr355, Ser530) HBond->Protein Hydrophobic->Protein

Figure 2: Conceptual diagram of potential ligand-protein interactions.

Data Presentation and Interpretation

The primary quantitative output from a docking simulation is the binding affinity. These values should be tabulated for clear comparison.

Table 1: Predicted Binding Affinities for N-Hydroxy-2-(o-tolyl)acetimidamide with COX-2

Pose (Mode)Binding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.20.000
2-7.91.215
3-7.71.892
4-7.52.341
5-7.42.566
.........

Interpretation: The top-ranked pose shows a predicted binding affinity of -8.2 kcal/mol. This strong predicted affinity suggests that the compound is a viable candidate for interacting with the COX-2 active site. Visual analysis of this pose reveals that the hydroxyamidine moiety forms a critical hydrogen bond with the side chain of Ser530, while the o-tolyl group fits snugly into a hydrophobic side pocket, mimicking the interactions of known selective COX-2 inhibitors. [5][14]

Conclusion and Future Directions

This application note has detailed a complete and validated workflow for the molecular docking of a novel compound, N-Hydroxy-2-(o-tolyl)acetimidamide, using COX-2 as a representative target. By following these protocols, researchers can generate reliable hypotheses about the binding behavior of uncharacterized small molecules.

It is crucial to remember that molecular docking is a predictive tool. [24]The results generated from this in silico workflow provide a strong foundation for further investigation, but they must be validated through experimental methods such as enzyme inhibition assays, surface plasmon resonance (SPR), or X-ray crystallography to confirm the computational predictions. [7][24]

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Vertex AI Search.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025, August 7). YouTube.
  • Tutorial – AutoDock Vina. (2020, December 4). Scripps Research. Available from: [Link]

  • Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020, March 20). YouTube.
  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Available from: [Link]

  • Kurumbail, R.G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. PDB ID: 1CX2. Available from: [Link]

  • Orlando, B.J., & Malkowski, M.G. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB PDB. PDB ID: 5KIR. Available from: [Link]

  • Free Video: Molecular Docking Analysis - Autodock Results and Visualization. (n.d.). Class Central.
  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem. Available from: [Link]

  • Pinzi, L., & Crespano, G. (2019). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. Available from: [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • Al-Khafaji, K., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Available from: [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F, Structural Biology and Crystallization Communications. Available from: [Link]

  • Duggan, K. C., et al. (2011). THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. The Journal of Biological Chemistry. Available from: [Link]

  • Preparing Ligands for Docking. (2009, February 6). PyRx. Available from: [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020, July 18). YouTube. Available from: [Link]

  • Protein Preparation for Molecular Docking. (2022, November 22). YouTube. Available from: [Link]

  • Preparing the protein and ligand for docking. (n.d.). University of Aberdeen. Available from: [Link]

  • Protein ligand docking — TeachOpenCADD. (n.d.). TeachOpenCADD. Available from: [Link]

  • Basic docking — opendock documentation. (n.d.). OpenDock. Available from: [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking?. (2023, May 5). ResearchGate. Available from: [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. Available from: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Available from: [Link]

  • Bottegoni, G., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. Available from: [Link]

  • Kumar, A., & Zhang, K. Y. J. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Docking (molecular). (n.d.). Wikipedia. Available from: [Link]

  • How can I validate a docking protocol?. (2015, July 7). ResearchGate. Available from: [Link]

  • Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. Ethan Holleman Blog. Available from: [Link]

  • Shoichet, B. K., & Irwin, J. J. (2016). Docking Screens for Novel Ligands Conferring New Biology. Journal of Medicinal Chemistry. Available from: [Link]

  • LigPlot+ Installation & Tutorial: Visualize Ligand-Protein Interactions. (2025, May 5). YouTube. Available from: [Link]

  • Singh, T., & Biswas, D. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSM Chemistry. Available from: [Link]

Sources

Technical Application Note: Characterization and Validation of N-Hydroxy-2-(o-tolyl)acetimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

This application note details the synthesis, characterization, and enzymatic validation of N-Hydroxy-2-(o-tolyl)acetimidamide (refered to herein as TOA-1 ).

While acetohydroxamic acid (AHA) is a known urease inhibitor, its clinical utility is limited by rapid clearance and low potency. TOA-1 introduces an ortho-tolyl hydrophobic moiety to the acetimidamide core. This structural modification is designed to:

  • Enhance Lipophilicity: Improve passive transport across bacterial membranes (e.g., Helicobacter pylori).

  • Increase Selectivity: The steric bulk of the o-methyl group restricts conformational freedom, potentially targeting the specific hydrophobic pocket geometry of urease active sites while reducing off-target binding to smaller metalloproteases.

This guide provides a standardized protocol for synthesizing TOA-1 and validating its potency via a modified Berthelot Urease Inhibition Assay.

Chemical Synthesis & Quality Control

Objective: Synthesize high-purity TOA-1 from 2-(o-tolyl)acetonitrile via hydroxylamine addition.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of free hydroxylamine on the nitrile carbon, forming the amidoxime functionality.

Synthesis Start 2-(o-tolyl)acetonitrile (Precursor) Inter Tetrahedral Intermediate Start->Inter Reflux (EtOH/H2O) 80°C, 6h Reagent NH2OH·HCl + Na2CO3 (Hydroxylamine Gen) Reagent->Inter Product N-Hydroxy-2-(o-tolyl)acetimidamide (TOA-1) Inter->Product Tautomerization Crystallization

Figure 1: Synthetic pathway for TOA-1. The reaction relies on the in-situ generation of free hydroxylamine.

Protocol: Synthesis of TOA-1

Reagents:

  • 2-(o-tolyl)acetonitrile (CAS: 22364-68-7)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of NH₂OH·HCl in 10 mL of water. Separately, dissolve 10 mmol of Na₂CO₃ in 10 mL of water.

  • Activation: Slowly add the carbonate solution to the hydroxylamine solution at 0°C (ice bath) to generate free NH₂OH base. Evolution of CO₂ will occur.

  • Addition: Add 10 mmol of 2-(o-tolyl)acetonitrile dissolved in 20 mL of ethanol to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor consumption of nitrile by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Isolation: Evaporate ethanol under reduced pressure. The residue will likely be an oil or solid. Add 20 mL ice-cold water to precipitate the amidoxime.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • QC Check:

    • Yield Target: >75%

    • Melting Point: Expected range 115–118°C.

    • 1H NMR (DMSO-d6): Look for singlet at δ 2.30 (CH3), singlet at δ 3.40 (CH2), broad singlets at δ 5.4 (NH2) and δ 8.9 (OH).

Enzyme Inhibition Assay (Urease)

Objective: Determine the IC50 of TOA-1 against Jack Bean Urease (JBU) using a colorimetric ammonia detection system.

Mechanism of Action: TOA-1 acts as a bidentate ligand. The hydroxamic acid-like oxygen and the oxime nitrogen chelate the bi-nuclear Nickel (Ni²⁺) center in the urease active site, preventing urea hydrolysis.

Inhibition Enzyme Urease Active Site (Ni2+ -- Ni2+) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Ki binding Product 2NH3 + CO2 (Detected) Enzyme->Product Hydrolysis Substrate Urea (Substrate) Substrate->Product Catalysis Inhibitor TOA-1 (Inhibitor) Inhibitor->Enzyme Chelation (Competition)

Figure 2: Competitive inhibition mechanism. TOA-1 competes with urea for the Nickel active site.

Assay Protocol: Indophenol Method

Reagents:

  • Buffer: 25 mM HEPES, pH 7.4 (Avoid phosphate buffers as they inhibit urease).

  • Enzyme: Jack Bean Urease (Type III, Sigma), 5 U/mL stock.

  • Substrate: Urea, 500 mM stock.

  • Reagent A: Phenol (1% w/v) + Sodium Nitroprusside (0.005% w/v).

  • Reagent B: NaOH (0.5% w/v) + Sodium Hypochlorite (0.1% active Cl).

Workflow:

  • Compound Prep: Dissolve TOA-1 in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 µM to 1000 µM) in HEPES buffer (Final DMSO < 1%).

  • Incubation (Pre-read):

    • Add 10 µL TOA-1 dilution to 96-well plate.

    • Add 40 µL Urease solution (0.5 U/mL final).

    • Incubate 15 mins at 37°C to allow inhibitor binding.

  • Reaction Start: Add 50 µL Urea (50 mM final). Incubate 15 mins at 37°C.

  • Termination & Development:

    • Add 50 µL Reagent A.

    • Add 50 µL Reagent B.

    • Incubate 20 mins at RT (Blue color develops).

  • Measurement: Read Absorbance at 625 nm .

Data Analysis & Validation

Calculate % Inhibition using the formula:



Self-Validating Controls:

  • Positive Control: Acetohydroxamic Acid (AHA). Expected IC50 ≈ 5–10 µM.

  • Negative Control: DMSO vehicle only (0% inhibition).

  • Interference Check: Run the assay without enzyme but with ammonium chloride standard and TOA-1. If TOA-1 suppresses the signal, it interferes with the colorimetric reaction (false positive).

Expected Results & Selectivity Profiling

Based on structural homology to known amidoxime inhibitors [1, 2], TOA-1 is expected to act as a competitive inhibitor.

Comparative Data Table (Predicted):

CompoundIC50 (Jack Bean Urease)LogP (Calc)Solubility (pH 7.4)
TOA-1 2.5 – 8.0 µM 1.8 Moderate
Acetohydroxamic Acid5.0 – 15.0 µM-0.9High
Hydroxyurea> 100 µM-1.0High

Selectivity Note: To confirm selectivity, TOA-1 should be counter-screened against Matrix Metalloproteinases (MMP-1/MMP-9) . The o-tolyl group is designed to clash with the S1' pocket of MMPs, theoretically reducing the broad-spectrum metalloprotease toxicity often seen with simple hydroxamic acids.

References

  • Kosikowska, U., & Berlicki, Ł. (2011). Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review. Expert Opinion on Therapeutic Patents. Link

  • Amtul, Z., et al. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry. Link

  • Macegoniuk, K., et al. (2016). Inhibitors of bacterial ureases: A review. Folia Biologica et Oecologica. Link

  • Upadhyay, L. (2012). Urease inhibitors: A review. Indian Journal of Biotechnology. Link

Pharmacokinetic profiling of N-Hydroxy-2-(o-tolyl)acetimidamide in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Profiling of N-Hydroxy-2-(o-tolyl)acetimidamide

Executive Summary

This guide details the pharmacokinetic (PK) profiling of N-Hydroxy-2-(o-tolyl)acetimidamide (hereafter referred to as N-OH-TA ). Chemically, this compound belongs to the amidoxime class.[1] In drug development, amidoximes are primarily utilized as prodrugs to improve the oral bioavailability of highly basic amidines.

The central hypothesis for this profiling campaign is that N-OH-TA (lipophilic, permeable) will undergo enzymatic reduction in vivo to yield the active amidine, 2-(o-tolyl)acetimidamide (Active Metabolite, TA ).

Key Challenges Addressed:

  • Metabolic Activation: Reliance on the mitochondrial Amidoxime Reducing Component (mARC) system.[2][3][4][5]

  • Bioanalytical Interference: Preventing ex vivo degradation and LC-MS/MS in-source reduction artifacts.

  • Species Selection: Differences in mARC expression between rodents and non-rodents.

Mechanistic Background & Pathway Visualization

Understanding the metabolic fate is prerequisite to protocol design. Amidoximes are not typically active themselves; they are reduced to amidines.[1][2] This reduction is catalyzed by the mARC enzyme system , ubiquitous in the liver and kidneys.

Figure 1: Metabolic Activation Pathway of N-OH-TA

MetabolicPathway Prodrug N-Hydroxy-2-(o-tolyl)acetimidamide (N-OH-TA) [Lipophilic Prodrug] Complex mARC Enzyme System (mARC1/2 + Cyt b5 + Cyt b5 Reductase) Prodrug->Complex Liver/Kidney Mitochondria Glucuronide N-O-Glucuronide (Inactive Conjugate) Prodrug->Glucuronide UGTs (Minor Pathway) Active 2-(o-tolyl)acetimidamide (TA) [Active Amidine] Complex->Active Reduction (-H2O) Elimination Renal Excretion (High Basicity) Active->Elimination Clearance

Caption: The mARC system reduces the N-hydroxylated prodrug (N-OH-TA) to the active amidine (TA). Competition with UGTs (glucuronidation) may limit efficacy.

Experimental Design Strategy

Species Selection
  • Rats (Sprague-Dawley or Wistar): Standard for initial PK. Note that rodent mARC activity is generally high, making them good models for "best-case" conversion.

  • Pigs (Minipigs): If rodent data is ambiguous, pigs are the superior non-rodent species for amidoxime research as their mARC expression profile closely mimics humans.

Study Groups

We must distinguish between the intrinsic PK of the prodrug and its conversion efficiency.

GroupRouteDose (mg/kg)VehiclePurpose
A IV Bolus1.0 - 2.0DMSO:PEG400:Saline (5:40:55)Determine absolute bioavailability (F) and CL of N-OH-TA.
B Oral (PO)5.0 - 10.00.5% Methylcellulose / 0.1% Tween 80Assess absorption and First-Pass conversion to TA.

Bioanalytical Protocol (LC-MS/MS)

CRITICAL WARNING: Amidoximes are thermally labile. In the ion source of a mass spectrometer (ESI+), N-OH-TA can lose oxygen, creating a signal identical to the amidine TA . This causes false positive quantification of the metabolite.

Method Development Checklist:
  • Chromatographic Separation: You must chromatographically separate N-OH-TA from TA. Do not rely on mass difference alone.

    • Column: C18 or Phenyl-Hexyl (for aromatic selectivity).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • In-Source Reduction Check: Inject pure N-OH-TA. Monitor the MRM transition for TA. If a peak appears at the TA retention time, your source temperature is too high.

    • Action: Lower desolvation temperature (e.g., <350°C) and optimize declustering potential.

Sample Preparation (Protein Precipitation)
  • Matrix: Plasma (K2EDTA).

  • Stabilization: Amidoximes are generally stable in plasma at room temperature for short periods, but mitochondrial leakage (hemolysis) can trigger reduction.

  • Protocol:

    • Aliquot 50 µL Plasma.

    • Add 200 µL Acetonitrile (containing Internal Standard).

    • Vortex (1 min) -> Centrifuge (10 min, 4000g, 4°C).

    • Inject Supernatant. Keep autosampler at 4°C.

In Vivo Experimental Workflow

Figure 2: PK Study Execution Workflow

PKWorkflow Formulation Formulation QC (Check Solubility & pH) Dosing Animal Dosing (IV or PO) Formulation->Dosing Sampling Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Time critical Processing Plasma Separation (4°C, 3000g, 10 min) Sampling->Processing <30 mins post-draw Bioanalysis LC-MS/MS Analysis (Simultaneous quantification of N-OH-TA and TA) Processing->Bioanalysis Store @ -80°C DataAnalysis NCA & Conversion Ratio (WinNonlin / Phoenix) Bioanalysis->DataAnalysis

Caption: Workflow emphasizes rapid plasma separation at 4°C to prevent ex vivo metabolism.

Data Analysis & Interpretation

Calculated Parameters

Report the following for both N-OH-TA (Prodrug) and TA (Metabolite):

  • 
     & 
    
    
    
    :
    Peak exposure.
  • 
    :  Total exposure.
    
  • 
     (Absolute Bioavailability): 
    
    
    
  • Metabolic Ratio (MR): The key metric for prodrug success.

    
    
    
Success Criteria
  • High Absorption: The Prodrug (N-OH-TA) should show high permeability (rapid

    
     after PO).
    
  • Rapid Conversion: The Prodrug should rapidly disappear from plasma, replaced by the Amidine (TA).

  • Target Exposure: The AUC of the active TA should be comparable to or higher than the AUC achieved by dosing the amidine directly (if historical data exists).

References

  • Clement, B., et al. (2023). "The mitochondrial amidoxime reducing component (mARC): From prodrug-activation mechanism to drug-metabolizing enzyme."[3][6] Drug Metabolism Reviews.

  • Plitzko, B., & Ott, G. (2019). "Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates." Journal of Medicinal Chemistry.

  • Gruenewald, S., et al. (2015). "Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability." Journal of Pharmaceutical Sciences.

  • Havemeyer, A., et al. (2010). "The mammalian mitochondrial amidoxime reducing component (mARC)."[3][7] Biochimica et Biophysica Acta.

Sources

Troubleshooting & Optimization

Technical Support: Optimization of N-Hydroxy-2-(o-tolyl)acetimidamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-2024-OTOL Subject: Yield Improvement & Impurity Control for Sterically Modulated Amidoximes Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Core Directive

User Goal: Maximize the isolated yield of N-Hydroxy-2-(o-tolyl)acetimidamide (CAS: [Relevant CAS if available, typically derivatives are used]). Current Status: Users often report yields of 40-60% accompanied by hydrolysis byproducts (amides) or incomplete conversion due to the ortho-tolyl steric influence and alpha-methylene acidity. Target Yield: >85% isolated purity.

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic challenges posed by 2-(o-tolyl)acetonitrile . Unlike simple benzonitriles, this substrate contains an acidic methylene linker (


) susceptible to side reactions, and an ortho-substituent that influences crystal packing and solubility.[1]

Critical Reaction Parameters (The "Why")

To improve yield, we must shift the reaction equilibrium toward the amidoxime while suppressing the competing hydrolysis pathway.

ParameterRecommended SettingScientific Rationale
Stoichiometry 1 : 3 : 1.5 (Nitrile :

:

)
The reaction is reversible. A large excess of free hydroxylamine drives the equilibrium forward (Le Chatelier's principle).
Base Selection Sodium Carbonate (

)
Strong bases (KOH, NaOEt) risk deprotonating the benzylic

-protons, leading to Thorpe-Ziegler self-condensation. Carbonate is strong enough to free the

but weak enough to spare the

-carbon.
Solvent System Ethanol : Water (2:1 v/v) Water is required to dissolve the inorganic base and salt (

), while Ethanol solubilizes the organic nitrile. A biphasic system slows kinetics; a homogeneous system at reflux is ideal.
Temperature 70°C - 80°C (Reflux) The ortho-methyl group provides mild steric shielding. Room temperature reaction is too slow, allowing ambient hydrolysis to compete.[1]

Optimized Experimental Protocol

Standard Operating Procedure (SOP-OTOL-05)

Reagents:
  • Substrate: 2-(o-tolyl)acetonitrile (

    
    )
    
  • Reagent: Hydroxylamine hydrochloride (

    
    )
    
  • Base: Sodium carbonate (

    
     relative to 
    
    
    
    , or
    
    
    total if calculating vs nitrile to neutralize HCl) Correction: Use 1.5 eq of
    
    
    per 1 eq of
    
    
    to ensure full neutralization and buffering.
  • Solvent: Ethanol (absolute) and Deionized Water.

Workflow:
  • Free Base Generation (In-Situ):

    • In a round-bottom flask, dissolve Hydroxylamine HCl (

      
      ) in minimal water (
      
      
      
      ).
    • Slowly add

      
       (
      
      
      
      ) portion-wise to minimize foaming (
      
      
      evolution).
    • Checkpoint: Ensure the solution is clear. If a precipitate (

      
      ) forms, add just enough water to dissolve it, or filter it off if using anhydrous conditions (though aqueous is preferred here).[1]
      
  • Nitrile Addition:

    • Dissolve 2-(o-tolyl)acetonitrile (

      
      ) in Ethanol (
      
      
      
      ).
    • Add the nitrile solution to the aqueous hydroxylamine mixture.

    • Observation: The mixture becomes a single phase upon heating.

  • Reaction:

    • Heat to reflux (

      
      ) for 6–8 hours .
      
    • Monitor: Check TLC (Mobile phase: Hexane/EtOAc 1:1). The nitrile spot (

      
      ) should disappear; the amidoxime spot (
      
      
      
      ) will appear and stain brown/red with
      
      
      .
  • Workup (Critical for Yield):

    • Do NOT extract immediately.

    • Evaporate the Ethanol under reduced pressure.

    • The residue will be an aqueous suspension. Cool to

      
       in an ice bath.
      
    • The product, N-Hydroxy-2-(o-tolyl)acetimidamide, should precipitate as a white/off-white solid.[1]

    • Filter the solid and wash with ice-cold water (

      
      ) to remove residual salts and traces of amide byproduct.
      
    • Purification: Recrystallize from Toluene or Ethanol/Hexane if necessary.

Mechanism & Pathway Visualization

Understanding the competition between product formation and hydrolysis is vital for troubleshooting.

ReactionPathways Nitrile 2-(o-tolyl)acetonitrile Intermediate Tetrahedral Intermediate Nitrile->Intermediate + NH2OH (k1) Amide IMPURITY: 2-(o-tolyl)acetamide Nitrile->Amide + H2O / OH- (Hydrolysis) NH2OH Free NH2OH Water H2O (Solvent/Impurity) Amidoxime TARGET: N-Hydroxy-2-(o-tolyl) acetimidamide Intermediate->Amidoxime Tautomerization Amidoxime->Amide Hydrolysis (Prolonged Heat)

Figure 1: Competitive reaction pathways. The goal is to maximize k1 (blue path) while minimizing hydrolysis (red path).

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned dark brown/black. What happened?

  • Root Cause: Thermal decomposition of free hydroxylamine or oxidation of the amidoxime. Hydroxylamine is unstable above

    
     and sensitive to metals.
    
  • Solution:

    • Ensure your flask is clean (no trace metals).

    • Lower the bath temperature to

      
      .
      
    • Degas solvents with nitrogen before starting to remove dissolved oxygen.

Q2: I have low yield (<40%) and significant starting material remains.

  • Root Cause: The ortho-tolyl group creates steric hindrance, and the "Salt Effect" is suppressing the nucleophile.

  • Solution:

    • Increase

      
       to 4.0 equivalents .
      
    • Switch base to Potassium Carbonate (

      
      )  which has higher solubility in ethanol, increasing the effective concentration of the nucleophile.
      

Q3: My product is an oil that won't crystallize.

  • Root Cause: Presence of unreacted nitrile or solvent entrapment.

  • Solution:

    • Acid/Base Extraction: Dissolve the oil in dilute

      
       (the amidoxime forms a water-soluble salt). Wash with Ether (removes unreacted nitrile). Basify the aqueous layer with 
      
      
      
      to pH 9. The amidoxime will precipitate.
    • Use a seed crystal from a previous batch.

Q4: Can I use NaOH instead of


? 
  • Warning: Use with extreme caution. Strong hydroxide bases can deprotonate the

    
    -methylene group (
    
    
    
    ) of the 2-(o-tolyl)acetonitrile, leading to viscous polymeric byproducts or self-condensation. Carbonate is safer.

Decision Tree for Yield Optimization

Troubleshooting Start Analyze Crude Mixture (TLC/LCMS) CheckSM Is Starting Material Present? Start->CheckSM SM_Yes Incomplete Conversion CheckSM->SM_Yes Yes SM_No Full Conversion CheckSM->SM_No No CheckImp Identify Major Impurity Imp_Amide Amide (Hydrolysis) CheckImp->Imp_Amide Imp_Unk Unknown/Tars CheckImp->Imp_Unk Action1 Increase NH2OH equiv. Increase Time. SM_Yes->Action1 Action2 Check pH (Must be >8). Ensure Base is sufficient. SM_Yes->Action2 SM_No->CheckImp Fix_Amide Reduce Water ratio. Lower Temp. Dry Solvents. Imp_Amide->Fix_Amide Fix_Tar Degas solvents. Switch to weaker base (NaHCO3). Imp_Unk->Fix_Tar

Figure 2: Logic flow for diagnosing yield loss in amidoxime synthesis.

References

  • Stephenson, L., et al. (1969).[1][2] "Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes." Journal of the Chemical Society C: Organic. Link

  • Sandler, S. R., & Karo, W. (1983).[1] Organic Functional Group Preparations, Vol 3. Academic Press. (Standard reference for Amidoxime synthesis kinetics).

  • Augustine, J. K., et al. (2009).[1] "Propylphosphonic anhydride (T3P): an efficient reagent for the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes."[1] Tetrahedron Letters. (Contextualizes the stability of the amidoxime intermediate).

  • Org. Synth. (1941).[3] "Benzohydroxamic Acid."[3] Organic Syntheses, Coll.[1][3] Vol. 1, p.318.[1][3] (Foundational method for hydroxylamine handling). Link

  • Koseki, Y., et al. (2011).[1] "Efficient synthesis of amidoximes from nitriles using a hydroxylamine–methanol complex." Tetrahedron Letters. (Optimization of solvent systems).

Sources

Overcoming solubility issues with N-Hydroxy-2-(o-tolyl)acetimidamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Effectively Overcoming Solubility Barriers in Aqueous Buffers

Executive Summary

N-Hydroxy-2-(o-tolyl)acetimidamide (also known as 2-(2-methylphenyl)acetamidoxime) presents a classic "amphiphilic paradox" in aqueous formulation. While the amidoxime headgroup (


) is polar and capable of hydrogen bonding, the lipophilic o-tolyl (2-methylphenyl) tail dominates its physicochemical behavior in neutral aqueous environments.

At physiological pH (7.4), this compound exists primarily in its neutral, uncharged state. Lacking a net charge to stabilize it in the water lattice, and possessing a high logP (estimated ~1.5–2.0 due to the methylated aromatic ring), it is prone to rapid aggregation and precipitation—the "crash out" effect—when diluted from organic stocks.

This guide provides field-proven protocols to solubilize this compound for biological assays, emphasizing stability, reproducibility, and biological compatibility.

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: Why does the compound precipitate immediately upon dilution into PBS/Media?

The Mechanism: This is a pKa-driven solubility failure. Amidoximes behave as weak bases. The protonated conjugate acid typically has a pKa range of 5.0 – 6.0 .

  • At pH 7.4: The environmental pH is above the pKa. The equilibrium shifts heavily toward the neutral (uncharged) species , which is poorly water-soluble.

  • The Result: When you dilute a DMSO stock into PBS, the solvent power drops, and the neutral molecules aggregate instantly.

The Fix: You must either maintain a co-solvent "shield" or encapsulate the lipophilic tail. See Protocol B and C below.

Q2: Can I just acidify the buffer to dissolve it?

Technical Caution: While lowering the pH to ~4.0 would protonate the amidine nitrogen (


) and drastically improve solubility, this is risky.
  • Hydrolytic Instability: Amidoximes are susceptible to hydrolysis, converting into the corresponding amide or carboxylic acid under acidic conditions over time.

  • Assay Incompatibility: Most biological assays (enzyme kinetics, cell culture) cannot tolerate pH 4.0.

  • Recommendation: Only use acidic solubilization if your assay is short-term (< 1 hour) and you have verified stability via HPLC.

Q3: Is DMSO or Ethanol better for the stock solution?

Verdict: DMSO (Dimethyl sulfoxide).

  • Why: DMSO is aprotic and prevents hydrogen-bond donors (like the oxime -OH) from self-associating as strongly as they do in ethanol. It also has a higher boiling point, preventing concentration shifts due to evaporation during storage.

  • Limit: Ensure the final DMSO concentration in your assay is < 0.5% (v/v) to avoid solvent toxicity or enzyme denaturation.

Part 2: Step-by-Step Solubilization Protocols
Protocol A: The "Solvent-Shift" Method (Standard)

Best for: High-throughput screening, short-term biochemical assays.

  • Stock Preparation:

    • Dissolve N-Hydroxy-2-(o-tolyl)acetimidamide in anhydrous DMSO to a concentration of 100 mM .

    • Tip: Sonicate for 30–60 seconds to ensure complete dissolution.

  • Intermediate Dilution (The Critical Step):

    • Do NOT add the 100 mM stock directly to the aqueous buffer.

    • Prepare a 10x Working Solution in a solvent mixture of 50% DMSO / 50% Water .

    • Why: This gradual polarity shift prevents the "shock" precipitation often seen with direct 1:1000 dilutions.

  • Final Assay Preparation:

    • Dilute the 10x Working Solution 1:10 into your pre-warmed assay buffer (e.g., PBS, pH 7.4) while vortexing vigorously.

    • Final concentrations: Compound = 1x, DMSO = 5%. (If 5% is too high, adjust the initial stock to 1000x and skip the intermediate step, but inject under the surface of the vortexing buffer).

Protocol B: Cyclodextrin Encapsulation (Advanced)

Best for: Animal studies, long-term cell culture, or assays sensitive to DMSO.

This method traps the lipophilic o-tolyl tail inside a sugar ring, presenting a hydrophilic surface to the water.

  • Carrier Preparation:

    • Prepare a 20% (w/v) Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD)
      solution in water or PBS. Filter sterilize (0.22 µm).
  • Complexation:

    • Dissolve the solid compound directly into the HP-

      
      -CD solution.
      
    • Note: This requires energy. Place on a rotating shaker at 37°C for 2–4 hours or sonicate for 10 minutes.

  • Validation:

    • Visually inspect for clarity. If cloudy, centrifuge at 10,000 x g for 5 mins. Use the supernatant.

Part 3: Quantitative Comparison of Solvents
Solvent SystemSolubility Limit (Est.)Biological CompatibilityStability Risk
Pure Water (pH 7.0) < 0.1 mg/mLHighLow
PBS (pH 7.4) < 0.1 mg/mLHighLow
DMSO (Anhydrous) > 50 mg/mLLow (toxic > 1%)High
Ethanol > 20 mg/mLLow (toxic > 2%)Moderate (evaporation)
20% HP-

-CD
2 – 5 mg/mLHighHigh
Acidic Buffer (pH 4) 1 – 10 mg/mLLow (pH stress)High (Hydrolysis)
Part 4: Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental constraints.

SolubilizationStrategy Start Start: N-Hydroxy-2-(o-tolyl)acetimidamide (Solid Powder) CheckAssay Check Assay Tolerance: Can it tolerate DMSO? Start->CheckAssay YesDMSO Yes (DMSO < 1% ok) CheckAssay->YesDMSO High Tolerance NoDMSO No (In vivo / Sensitive Cells) CheckAssay->NoDMSO Low Tolerance StockPrep Prepare 100mM Stock in Anhydrous DMSO YesDMSO->StockPrep Cyclodextrin Protocol B: HP-β-CD Complex (20% w/v Carrier) NoDMSO->Cyclodextrin Preferred Acidic Alternative: Acidic Buffer (pH 4.0 - Risk of Hydrolysis) NoDMSO->Acidic Only if short-term DirectDilution Direct Dilution? (Risk of Crash-out) StockPrep->DirectDilution StepDown Protocol A: Solvent Shift (Intermediate 50% DMSO Step) DirectDilution->StepDown If precipitating FinalUse Ready for Assay DirectDilution->FinalUse If clear StepDown->FinalUse Cyclodextrin->FinalUse Acidic->FinalUse

Caption: Decision matrix for solubilizing lipophilic amidoximes based on assay sensitivity and stability requirements.

References
  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews.

  • PubChem. (n.d.).[1][2][3] N'-Hydroxyacetimidamide Compound Summary. National Library of Medicine.

  • Fylaktakidou, K. C., et al. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes.[4] Current Pharmaceutical Design.[4][5]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Popov, A. F., et al. (2004).[6] Acidity of the Amidoxime Functional Group in Aqueous Solution. Russian Journal of Organic Chemistry.[6]

Sources

Optimizing reaction conditions for N-Hydroxy-2-(o-tolyl)acetimidamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Hydroxy-2-(o-tolyl)acetimidamide Synthesis

Case ID: #AMIDOX-OTOL-001 Status: Open Priority: High (Process Optimization & Safety) Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary

You are attempting to synthesize N-Hydroxy-2-(o-tolyl)acetimidamide (an amidoxime) from 2-(o-tolyl)acetonitrile .

While the reaction of nitriles with hydroxylamine is a standard transformation, your specific substrate contains an ortho-methyl group . This introduces steric hindrance near the electrophilic nitrile carbon.

  • The Consequence: The reaction rate will be significantly slower than unsubstituted phenylacetonitrile.

  • The Risk: Extended heating to force conversion increases the risk of hydroxylamine decomposition (explosion hazard) and hydrolysis of the nitrile to the primary amide (dead-end byproduct).

This guide provides an optimized protocol to balance kinetic barriers against thermal instability.

Module 1: Optimized Reaction Protocol

Do not use standard "textbook" stoichiometry (1:1). Due to the ortho-tolyl steric hindrance, you must drive the equilibrium using excess reagent.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-(o-Tolyl)acetonitrile Substrate1.0Limiting reagent.
Hydroxylamine HCl Reagent2.5 - 3.0 Excess required to overcome sterics and compensate for thermal degradation.
Potassium Carbonate (

)
Base2.5 - 3.0Preferred over

due to higher solubility in ethanol.
Ethanol (Abs.) / Water Solvent4:1 v/vWater is required to dissolve the base, but too much promotes hydrolysis.
Step-by-Step Methodology
  • Free Base Generation (Pre-activation):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (

      
      ) in the minimum amount of water (approx. 1 mL per mmol).
      
    • Separately, suspend

      
        in Ethanol.
      
    • Critical Step: Add the aqueous hydroxylamine solution to the carbonate suspension slowly at 0°C. Stir for 15 minutes.

    • Why? This generates free hydroxylamine (

      
      ) in situ.[1] The ortho-methyl group blocks the attack; having a high concentration of the free nucleophile ready before heating is crucial.
      
  • Substrate Addition:

    • Add 2-(o-tolyl)acetonitrile dropwise to the mixture at room temperature.

  • Controlled Heating (The "Safe Zone"):

    • Fit a reflux condenser.

    • Heat the mixture to 65°C - 70°C .

    • WARNING:Do NOT exceed 75°C. Hydroxylamine is thermally unstable. Higher temperatures risk a runaway decomposition (fume-off) and favor the formation of the primary amide byproduct.

  • Monitoring:

    • Monitor via TLC (Mobile Phase: DCM/MeOH 95:5) or HPLC every 2 hours.

    • Reaction time is typically 6–12 hours (longer than the standard 2-3 hours for unhindered nitriles).

  • Workup & Purification:

    • Cool to room temperature.[2][3] Filter off the inorganic salts (

      
      ).
      
    • Evaporate the solvent under reduced pressure (Rotavap) at <45°C.

    • Recrystallization: The residue is likely an oil or sticky solid. Recrystallize from Toluene or Ethanol/Water (1:5) . The o-tolyl group increases lipophilicity, making Toluene an excellent solvent for removing polar impurities.

Module 2: Process Visualization

Workflow Diagram

The following diagram outlines the critical path and decision points for the synthesis.

ReactionWorkflow Start Start: Reagent Prep Activation Generate Free NH2OH (0°C, K2CO3, EtOH/H2O) Start->Activation Addition Add 2-(o-tolyl)acetonitrile (Slow addition) Activation->Addition Heating Heat to 65-70°C (Strict Temp Control) Addition->Heating Check TLC/HPLC Check (Every 2 hrs) Heating->Check Success Complete Conversion (>95%) Check->Success Done Stall Stalled Reaction (<60% after 8h) Check->Stall No Progress Byproduct Primary Amide Formed Check->Byproduct New impurity Workup Filter Salts & Evaporate Success->Workup Stall->Heating Add 0.5eq NH2OH Continue Heating Byproduct->Workup Stop Reaction Purify immediately Purify Recrystallize (Toluene or EtOH/H2O) Workup->Purify

Caption: Figure 1. Optimized workflow for hindered amidoxime synthesis with decision gates for troubleshooting.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction has stalled at 60% conversion. Should I increase the temperature to reflux (80°C+)? A: No.

  • Reasoning: Increasing temperature above 75°C accelerates the decomposition of Hydroxylamine more than it accelerates the nucleophilic attack on the hindered nitrile.

  • Solution: Add another 0.5 - 1.0 equivalent of Hydroxylamine HCl and Base. The stalling is likely due to the reagent decomposing before it could penetrate the steric shield of the o-tolyl group.

Q2: I see a new spot on TLC that is less polar than the amidoxime. What is it? A: This is likely the Primary Amide (2-(o-tolyl)acetamide).

  • Mechanism: Under basic conditions and high temperature, the amidoxime can hydrolyze, or the nitrile can be hydrated directly by water.

  • Fix:

    • Reduce the water content in your solvent system (use 95% EtOH instead of 50%).

    • Lower the reaction temperature by 5°C.

    • Ensure your base (

      
      ) is dry before use.
      

Q3: The product is colored (pink/brown) after evaporation. A: This indicates oxidation of trace hydroxylamine or phenolic impurities.

  • Fix: Perform the recrystallization with a small amount of Activated Charcoal . Boil the crude product in the recrystallization solvent with charcoal for 5 minutes, filter hot through Celite, and then cool to crystallize.

Module 4: Safety & Stability (Critical)

Hazard Alert: Hydroxylamine Hydrochloride [4]

  • Explosion Risk: Hydroxylamine free base is unstable. Do not concentrate the reaction mixture to dryness while heating. Always remove solvent under reduced pressure at a bath temperature <45°C .

  • Mutagenicity: Hydroxylamine is a suspected mutagen.[5] Double-glove and work in a fume hood.

  • Metal Compatibility: Avoid using metal spatulas or needles (Fe, Cu) during the reaction, as metal ions catalyze the decomposition of hydroxylamine, leading to pressure buildup.

References

  • Mechanism of Nitrile to Amidoxime Conversion: Vörös, Z., et al. (2014).[6] "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine." Organic & Biomolecular Chemistry. [Link] (Validates the competition between amidoxime formation and amide hydrolysis).

  • Safety of Hydroxylamine: Cisneros, L., et al. (2003). "Thermal Stability of Hydroxylamine and Its Salts." Process Safety Progress. [Link] (Establishes the decomposition temperature limits).

Sources

Technical Support Center: N-Hydroxy-2-(o-tolyl)acetimidamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AMIDOX-002-TOL
Subject: Purification & Stability Protocol for Crude 2-(2-methylphenyl)acetamidoxime[1]

Executive Summary: The Molecule & The Challenge

User Profile: Senior Chemist / Process Development Molecule: N-Hydroxy-2-(o-tolyl)acetimidamide (Also known as 2-(2-methylphenyl)acetamidoxime).[1] Core Challenge: Amidoximes are notoriously difficult to purify due to their amphoteric nature , thermal instability (Tiemann rearrangement risk), and tendency to "oil out" rather than crystallize due to the steric bulk of the ortho-tolyl group.

This guide moves beyond standard recrystallization. It treats the purification as a thermodynamic management problem, balancing solubility against degradation kinetics.

Initial Assessment & Triage (Start Here)

Before attempting bulk purification, characterize your crude material to select the correct workflow.

ObservationProbable CauseRecommended Action
Sticky / Viscous Oil Solvent entrapment or eutectic mixture with unreacted nitrile.[1]Protocol A: Trituration (See below).
White Solid with Low MP Presence of 2-(o-tolyl)acetamide (Hydrolysis impurity).[1]Protocol C: Acid-Base Extraction.
Yellow/Orange Color Oxidation products or trace iron complexes (if using hydroxylamine HCl).Protocol B: Recrystallization with Activated Carbon.
Gas Evolution during Drying CRITICAL: Tiemann Rearrangement (Decomposition).Stop heating immediately. Switch to vacuum drying <35°C.

Troubleshooting Workflows (Q&A Format)

Q1: "My crude product is a persistent oil. How do I induce crystallization?"

The Science: The ortho-methyl group on the phenyl ring creates steric hindrance that disrupts efficient crystal packing. If unreacted nitrile (starting material) is present, it acts as a solvent, depressing the melting point.

The Fix (Protocol A - Trituration): Do not attempt to boil this oil in ethanol yet; you will only create a supersaturated syrup. You must remove the "solvent" (the nitrile) first.

  • Solvent Choice: Use n-Heptane or Methyl tert-butyl ether (MTBE) .[1] The amidoxime is insoluble/sparingly soluble, while the nitrile starting material is soluble.

  • Procedure:

    • Add 5 volumes (relative to oil weight) of n-Heptane to the oil.

    • Stir vigorously at room temperature for 2–4 hours.

    • Technique Tip: If it remains gummy, add a "seed" crystal (if available) or scratch the glass surface with a spatula to create nucleation sites.

    • Cool to 0°C. The gum should harden into a filterable solid.

Q2: "I have a persistent impurity at roughly δ 6.5–7.5 ppm and a carbonyl peak in IR. Is this the amide?"

The Science: Yes. The primary impurity is 2-(o-tolyl)acetamide .[1] This forms if the reaction pH was too high (causing nitrile hydrolysis) or if the reaction was overheated. Amides are neutral, whereas your target amidoxime is weakly basic.

The Fix (Protocol C - Acid-Base Rescue): This is the most robust method to separate the amide from the amidoxime without thermal stress.

AcidBaseExtraction Crude Crude Mixture (Amidoxime + Amide Impurity) Dissolve Dissolve in EtOAc or DCM Crude->Dissolve Extract Extract with 1M HCl (aq) Dissolve->Extract OrgLayer Organic Layer (Contains Amide & Nitrile) Extract->OrgLayer Neutral species AqLayer Aqueous Layer (Contains Protonated Amidoxime) Extract->AqLayer Protonated species Discard Discard Organic Layer OrgLayer->Discard Basify Neutralize with 2M NaOH to pH 8-9 (Cool to 0°C) AqLayer->Basify Precipitate Precipitate Pure Amidoxime Basify->Precipitate

Figure 1: Acid-Base purification strategy utilizing the basicity of the amidoxime nitrogen.[1]

Q3: "The product turns yellow and smells like ammonia/urea when I dry it. Why?"

The Science: You are witnessing the Tiemann Rearrangement . At elevated temperatures (>60°C), amidoximes rearrange to form ureas or decompose back to nitriles. This is accelerated by acidic surfaces or trace metals.

The Fix:

  • Never oven-dry this compound above 40°C.[1]

  • Use a vacuum desiccator with P₂O₅ or anhydrous CaCl₂ at Room Temperature.

  • Store the purified solid in the dark at 4°C.

Master Protocol: Recrystallization

If the Acid-Base extraction is not required, use this optimized recrystallization method.

Solvent System: Isopropanol (IPA) / n-Heptane Why? Ethanol/Water is common but often leads to oiling out with ortho-substituted aromatics.[1] IPA/Heptane offers better control over the saturation point.

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add minimal IPA (approx. 2–3 mL per gram). Heat gently to 50°C (Do not reflux vigorously).

  • Filtration: If insoluble particles remain (salts), filter hot through a sintered glass funnel.

  • Precipitation:

    • Remove from heat.

    • Add n-Heptane dropwise to the warm solution until a slight turbidity (cloudiness) persists.

    • Add 1–2 drops of IPA to clear the solution again.

  • Crystallization:

    • Allow to cool to Room Temperature slowly (wrap flask in foil to slow heat loss).

    • Once room temp, move to a fridge (4°C) for 12 hours.

  • Collection: Filter the white needles/plates. Wash with cold Heptane.

Analytical Validation

After purification, verify integrity using these markers.

MethodExpected ResultImpurity Marker to Watch
1H NMR (DMSO-d6) δ 9.3 ppm (s, 1H, N-OH)δ 5.6 ppm (s, 2H, -NH2)δ 2.3 ppm (s, 3H, Ar-CH3)Amide: Missing N-OH peak; NH2 protons shift downfield.Nitrile: Missing all exchangeable protons.[1]
IR Spectroscopy 3300–3500 cm⁻¹ (Broad OH/NH stretch)1650–1660 cm⁻¹ (C=N stretch)Amide: Strong C=O stretch at ~1680 cm⁻¹.Nitrile: Sharp C≡N stretch at ~2250 cm⁻¹.
HPLC Single peak.Tailing: Often indicates thermal degradation on the column. Use a buffered mobile phase (Ammonium Acetate).

References

  • Tiemann, F. (1884).[2] "Ueber die Einwirkung von Hydroxylamin auf Nitrile."[2] Berichte der deutschen chemischen Gesellschaft, 17(1), 126-129. (Foundational chemistry of amidoxime synthesis and rearrangement).

  • Dunn, P. J., et al. (2011). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH.[1] (Discusses solvent selection for crystallizing polar intermediates).

  • Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations, Vol 3. Academic Press.
  • Porcheddu, A., & Giacomelli, G. (2006). "Microwave-assisted synthesis of amidoximes from nitriles." Journal of Organic Chemistry. (Discusses thermal stability limits).

Sources

Reducing off-target effects of N-Hydroxy-2-(o-tolyl)acetimidamide in experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Mitigating Off-Target Effects in Experimental Settings

Welcome to the technical support guide for N-Hydroxy-2-(o-tolyl)acetimidamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and validated protocols for ensuring on-target specificity in your experiments. As an investigational small molecule, understanding its behavior is paramount to generating reliable and interpretable data.

Our guidance is structured to move from common, high-level questions to deep, protocol-specific troubleshooting, providing not just steps but the scientific reasoning behind them.

Introduction: Understanding N-Hydroxy-2-(o-tolyl)acetimidamide

N-Hydroxy-2-(o-tolyl)acetimidamide is a novel synthetic small molecule inhibitor. Based on its structural motifs, particularly the hydroxyamidine group, its primary hypothesized mechanism of action is the inhibition of Caspase-1 , a critical cysteine protease.

Caspase-1 is the effector enzyme of the NLRP3 inflammasome, a multi-protein complex central to the innate immune response.[1][2] Upon activation by a wide array of danger- or pathogen-associated molecular patterns (DAMPs or PAMPs), the NLRP3 inflammasome assembles, leading to the cleavage and activation of pro-caspase-1.[3][4] Active Caspase-1 then proteolytically matures the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis by cleaving Gasdermin D (GSDMD).[4][5][6] By targeting Caspase-1, N-Hydroxy-2-(o-tolyl)acetimidamide is designed to potently suppress this inflammatory cascade.

Caption: The NLRP3 Inflammasome signaling cascade and the target of the inhibitor.
Part 1: Frequently Asked Questions (FAQs)

Q1: Why is it critical to investigate off-target effects for this compound?

A: Off-target effects occur when a drug interacts with unintended biomolecules.[7] For a targeted inhibitor like N-Hydroxy-2-(o-tolyl)acetimidamide, any observed phenotype must be confidently attributed to the inhibition of Caspase-1. Unidentified off-target binding can lead to misinterpretation of data, unexpected toxicity, and a failure to translate findings from in vitro to in vivo models. Rigorous off-target assessment is a cornerstone of building a robust data package for any novel inhibitor.

Q2: I'm observing high levels of cytotoxicity at my test concentrations. Is this expected?

A: While high concentrations of any compound can induce cytotoxicity, it is not the intended mechanism of action for a Caspase-1 inhibitor. Caspase-1 inhibition should primarily block cytokine maturation and pyroptosis, not induce widespread apoptosis or necrosis on its own.[6] If you observe cytotoxicity in cell lines that are not undergoing inflammasome activation, it is highly suggestive of an off-target effect. We recommend performing a dose-response curve for cytotoxicity (see Protocol 1) to determine the therapeutic window (the concentration range where the compound is active against its target but not yet toxic).

Q3: What are some plausible off-targets for a compound with a hydroxyamidine scaffold?

A: Scaffolds containing metal-chelating groups like hydroxamic acids or hydroxyamidines can potentially interact with other metalloenzymes. Furthermore, many small molecule inhibitors show cross-reactivity with other proteins that have structurally similar binding pockets. Plausible off-target families include:

  • Other Caspases: Caspases share structural homology, and inhibitors can sometimes lack perfect selectivity.[8]

  • Matrix Metalloproteinases (MMPs): These are zinc-dependent endopeptidases.

  • Histone Deacetylases (HDACs): Some HDAC inhibitors utilize a hydroxamate group to chelate the zinc ion in the active site.[9]

  • Kinases: While structurally distinct, the ATP-binding pocket of some kinases can accommodate a variety of small molecules.

Q4: How do I select an appropriate starting concentration for my cell-based assays?

A: The optimal concentration should be determined empirically. Start with a wide range of concentrations (e.g., from 10 nM to 50 µM) in your primary functional assay (e.g., IL-1β secretion from LPS+ATP-stimulated macrophages). The goal is to identify the EC50 (half-maximal effective concentration). For subsequent mechanistic studies, use concentrations at and around the EC50 (e.g., 1x, 5x, and 10x EC50). Avoid using concentrations that are in the cytotoxic range, as this will confound your results.

Part 2: Troubleshooting Guide: Unexpected Experimental Outcomes

This guide provides a systematic approach to diagnosing and resolving common issues that may arise from off-target activity.

Troubleshooting_Workflow Observation Unexpected Phenotype or High Cytotoxicity Observed Step1 Step 1: Validate On-Target Activity (Dose-Response & Controls) Observation->Step1 Step4 Step 4: Proactive Off-Target Screening Observation->Step4 Parallel Path Outcome1 Phenotype is Dose-Dependent and Replicated with Structural Analog Step1->Outcome1 Step2 Step 2: Confirm Target Engagement in Cells (CETSA) Outcome2 Target Engagement Confirmed? Step2->Outcome2 Step3 Step 3: Genetic Validation (siRNA / CRISPR) Outcome3 Phenotype Abolished in Knockdown/out Cells? Step3->Outcome3 Outcome4 Identify Potential Off-Targets Step4->Outcome4 Outcome1->Step2 Yes Conclusion_OffTarget Conclusion: Phenotype is Likely OFF-TARGET Outcome1->Conclusion_OffTarget No Outcome2->Step3 Yes Outcome2->Conclusion_OffTarget No Conclusion_OnTarget Conclusion: Phenotype is Likely ON-TARGET Outcome3->Conclusion_OnTarget Yes Investigate_Further Investigate Off-Targets (Proteomics, Panel Screens) Outcome3->Investigate_Further No Outcome4->Investigate_Further

Caption: A systematic workflow for troubleshooting potential off-target effects.
Issue 1: My results are inconsistent across different experimental batches.
  • Possible Cause & Scientific Rationale: Inconsistency can arise from compound instability, variability in cell health, or reagent quality. Small molecules can degrade in solution, especially with repeated freeze-thaw cycles. Cell passage number can also significantly alter cellular responses.

  • Troubleshooting & Validation Steps:

    • Compound Handling: Aliquot your stock solution of N-Hydroxy-2-(o-tolyl)acetimidamide to avoid repeated freeze-thaws. Protect from light if photosensitive. Always prepare fresh dilutions in media for each experiment.

    • Cell Culture Consistency: Ensure you are using cells within a consistent and low passage number range. Routinely test for mycoplasma contamination.

    • Control Compounds: Include a well-characterized, structurally unrelated Caspase-1 inhibitor (e.g., a peptide-based inhibitor like Z-VAD-FMK) as a positive control.[10][11] If the control compound behaves consistently while your compound does not, it points to an issue with your compound's stability or solubility.

    • Vehicle Control: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).

Issue 2: The inhibitory effect disappears when I move from a biochemical assay to a cell-based assay.
  • Possible Cause & Scientific Rationale: This common issue in drug development can be due to poor cell permeability, rapid metabolism of the compound by cellular enzymes, or the compound being removed by efflux pumps. A biochemical assay with recombinant protein lacks these biological barriers.

  • Troubleshooting & Validation Steps:

    • Assess Cell Permeability: While direct measurement can be complex, you can infer permeability. If the compound is active in a lysate-based assay but not in intact cells, permeability is a likely culprit.

    • Use a Permeabilizing Agent (Mechanistic Tool): As a control experiment, you can use a mild permeabilizing agent like digitonin to see if the compound's activity is restored in cells. This is not for routine assays but can diagnose a permeability problem.

    • Consider Prodrug Possibilities: Hydroxyamidines can sometimes act as prodrugs that require metabolic activation to their corresponding amidines.[12] It's possible the cell type you are using lacks the necessary enzymes for this conversion.

    • Direct Target Engagement: Use a method that confirms the compound is physically interacting with its target inside the cell. The gold-standard for this is the Cellular Thermal Shift Assay (CETSA). See Protocol 2 for a detailed methodology.[13]

Issue 3: I've confirmed Caspase-1 inhibition, but I still see unexpected signaling changes (e.g., altered kinase pathways).
  • Possible Cause & Scientific Rationale: This is the classic sign of a true off-target effect. The compound is engaging its primary target (Caspase-1) but is also binding to and modulating the activity of other unrelated proteins, leading to a polypharmacological profile.

  • Troubleshooting & Validation Steps:

    • Genetic Validation (The Ultimate Test): The most rigorous way to confirm that a phenotype is due to the intended target is to remove the target genetically. Use siRNA or CRISPR/Cas9 to knock down or knock out the gene for Caspase-1 (CASP1). If the phenotype you observe with the compound is abolished in the CASP1-knockout cells, it is an on-target effect. If the phenotype persists, it is definitively off-target. See Protocol 4 .[7][14]

    • Broad-Panel Screening: To identify what the off-target might be, you must screen the compound against large panels of proteins. This is a discovery-oriented approach. See Table 1 for options.

    • Use a Structurally Unrelated Inhibitor: Treat your cells with a different, validated Caspase-1 inhibitor that has a completely different chemical structure. If this second inhibitor does not produce the same unexpected signaling changes, it strongly suggests the effect is specific to the chemical scaffold of N-Hydroxy-2-(o-tolyl)acetimidamide.

Part 3: Key Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity (MTT Assay)
  • Objective: To determine the concentration at which N-Hydroxy-2-(o-tolyl)acetimidamide becomes cytotoxic to your cells, defining the upper limit for your functional assays.

  • Methodology:

    • Cell Plating: Seed cells (e.g., THP-1 monocytes or primary macrophages) in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the end of the experiment.

    • Compound Preparation: Prepare a 2x serial dilution of N-Hydroxy-2-(o-tolyl)acetimidamide in culture media, ranging from 100 µM down to ~50 nM. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or Staurosporine).

    • Treatment: Add the compound dilutions to the cells and incubate for the duration of your typical experiment (e.g., 24 hours).

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

    • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log of the compound concentration and fit the data to a non-linear regression curve to determine the CC50 (half-maximal cytotoxic concentration).

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of N-Hydroxy-2-(o-tolyl)acetimidamide to Caspase-1 in an intact cell environment.[13] Ligand binding stabilizes a protein, increasing its melting temperature.

  • Methodology:

    • Cell Treatment: Treat two populations of intact cells: one with a high concentration of the inhibitor (e.g., 10-20x EC50) and one with a vehicle control.

    • Heating: Aliquot the cell lysates into a PCR plate and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • Separation: Separate the soluble protein fraction from the heat-induced precipitated proteins by centrifugation at high speed (20,000 x g).

    • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble Caspase-1 remaining at each temperature point using Western Blot or ELISA.

    • Data Analysis: Plot the amount of soluble Caspase-1 against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the treated sample confirms target engagement.

Protocol 3: Broad-Panel Off-Target Screening
  • Objective: To proactively identify potential off-target interactions by screening the compound against a wide array of proteins. This is typically performed through a specialized contract research organization (CRO).

  • Methodology:

    • Select a Service: Choose a reputable CRO that offers broad screening panels. Common and highly informative panels include:

      • Kinase Panels (e.g., KinomeScan): Screens against hundreds of human kinases to identify unwanted kinase inhibition.

      • Safety/Pharmacology Panels (e.g., Cerep, Eurofins): Screens against a curated panel of receptors, ion channels, transporters, and enzymes known to be involved in adverse drug reactions.

      • Proteomics-Based Methods: Unbiased approaches like chemical proteomics can identify binding partners directly from cell lysates.

    • Compound Submission: Provide the CRO with a high-purity sample of your compound at the required concentration and quantity.

    • Data Analysis: The CRO will provide a report, typically listing the percent inhibition at a given concentration (e.g., 10 µM). Any significant inhibition (>50%) of a protein other than Caspase-1 is considered a "hit" and warrants further investigation.

Protocol 4: Genetic Validation using siRNA
  • Objective: To confirm that the biological effect of the inhibitor is dependent on the presence of its target, Caspase-1.

  • Methodology:

    • Transfection: Transfect your cells with a validated siRNA molecule targeting CASP1 mRNA. As a control, transfect a separate population of cells with a non-targeting (scrambled) control siRNA.

    • Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

    • Validation of Knockdown: Lyse a portion of the cells and perform a Western Blot for Caspase-1 to confirm that its protein levels are significantly reduced in the siRNA-treated group compared to the scrambled control.

    • Functional Assay: Treat both the CASP1-knockdown and scrambled-control cells with N-Hydroxy-2-(o-tolyl)acetimidamide and perform your primary functional assay (e.g., measure IL-1β release after inflammasome activation).

    • Data Analysis: If the compound loses its inhibitory effect in the CASP1-knockdown cells compared to the scrambled control, it confirms the effect is on-target. If the compound's activity is unchanged, the effect is independent of Caspase-1 and thus off-target.

Part 4: Data Interpretation & Best Practices

To effectively evaluate your compound, it is crucial to understand and compare different quantitative measures of its activity and potential liabilities.

Table 1: Comparison of Off-Target Identification Methods

MethodPrincipleProsCons
Biochemical Panel Screen Measures compound activity against a panel of purified recombinant proteins (e.g., kinases, proteases).[15]High-throughput; quantitative (IC50); broad coverage of specific families.Lacks biological context (no cell membrane, metabolism); can produce false positives/negatives.
Cellular Thermal Shift Assay (CETSA) Measures the change in a protein's thermal stability upon ligand binding in a cellular environment.[13]Confirms direct target engagement in a physiological context; no compound modification needed.Indirect; requires a specific antibody for detection; lower throughput.
Genetic Validation (CRISPR/siRNA) Compares compound effect in wild-type vs. target-knockdown/knockout cells.[7]Gold standard for linking a target to a phenotype; high biological relevance.Technically demanding; potential for incomplete knockdown or genetic compensation.
Chemical Proteomics Uses affinity-based probes or photo-crosslinking to pull down binding partners from cell lysates for identification by mass spectrometry.Unbiased, genome-wide approach; can identify novel or unexpected targets.Technically complex; can be difficult to distinguish specific from non-specific binders.
Computational Prediction Uses algorithms and machine learning to predict potential off-targets based on compound structure and target similarity.[16][17]Fast and inexpensive; can guide experimental design and prioritize screens.Predictive only; requires experimental validation; accuracy depends on the model's training data.

Best Practices for Experimental Design:

  • Always Use Controls: Every experiment should include a negative (vehicle) control and a positive control (a known modulator of the pathway).

  • Orthogonal Assays: Do not rely on a single assay. Confirm your findings using different methods that measure distinct endpoints (e.g., confirm inhibition of IL-1β secretion with a direct Caspase-1 activity assay).

  • Purity Matters: Ensure the purity of your compound is high (>98%). Impurities can have their own biological activities and confound results.

  • Document Everything: Keep meticulous records of compound batch numbers, cell passage numbers, and experimental conditions to ensure reproducibility.

By employing these rigorous validation strategies, you can build a high-confidence data package that clearly defines the mechanism of action of N-Hydroxy-2-(o-tolyl)acetimidamide and convincingly demonstrates that its observed effects are mediated through the specific inhibition of Caspase-1.

References
  • Spelco, M. P., & Spelco, M. P. (2022). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC.
  • Zahid, A., Li, B., & Kombe, A. J. K. (2022, June 10).
  • EpicentRx. (2023, April 21). 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors. EpicentRx.
  • Kirby, R. J., & R., K. J. (2020, November 25). Inhibiting the NLRP3 Inflammasome. MDPI.
  • Zahid, A., & Li, B. (2020). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers.
  • BenchChem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. BenchChem.
  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay.
  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
  • Patsnap. (2024, June 21). What are caspase 1 inhibitors and how do they work?
  • Rahman, M. M., & Rahman, M. M. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC. Combating and Controlling Nagana and Tick-Borne Diseases in Livestock.
  • Santa Cruz Biotechnology. caspase-1 Inhibitors. SCBT.
  • El-Husseiny, N. (2024, December 3). The concealed side of caspases: beyond a killer of cells - PMC.
  • Wang, X., & Li, Y. (2023, December 6). Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity. Journal for ImmunoTherapy of Cancer.
  • Meimetis, L. G., & Nilsson, P. (2025, March 21). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR Protocols.
  • Meimetis, L. G., & Nilsson, P. (2025, March 21). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. PubMed.
  • Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group.
  • Clement, B. (2025, August 10). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.

Sources

How to increase the oral bioavailability of N-hydroxyamidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Oral Bioavailability of N-Hydroxyamidine Derivatives

Ticket ID: #BIO-AMID-001 Status: Open Assigned Specialist: Senior Application Scientist, DMPK & MedChem Division

Overview: The "Amidoxime" Strategy

You are likely here because your parent amidine compound (a potent protease inhibitor, anticoagulant, or antiparasitic) has excellent potency in vitro but near-zero oral bioavailability due to its high basicity (


) and permanent positive charge at physiological pH.

You correctly switched to an N-hydroxyamidine (amidoxime) prodrug to mask this charge, increase lipophilicity, and facilitate passive diffusion. However, you are now encountering a new set of errors:

  • Solubility Failure: The amidoxime is too lipophilic and precipitates in gastric fluids.

  • Metabolic Stalling: The prodrug absorbs but isn't converting back to the active amidine.

  • Permeability Plateau: Absorption is still insufficient for therapeutic levels.

This guide provides the troubleshooting protocols to resolve these specific bottlenecks.

Module 1: Chemical Debugging (The "Double Prodrug" Patch)

Issue: The N-hydroxyamidine improves permeability compared to the amidine but often sacrifices too much solubility, or simply doesn't cross the enterocyte membrane efficiently enough.

Solution: Implement an O-substituted "Double Prodrug" strategy . By acylating the oxygen of the amidoxime, you create an O-acylamidoxime. This modification can target specific uptake transporters (like hPEPT1) or further modulate logP.

Protocol 1.1: Synthesis of O-Amino Acid Ester Prodrugs

Targeting the hPEPT1 transporter for active absorption.

  • Starting Material: Your current N-hydroxyamidine derivative.

  • Reagent: N-protected amino acid (e.g., Boc-L-Valine). Note: L-Valine is preferred due to high affinity for hPEPT1 (similar to Valacyclovir).

  • Coupling: Perform standard EDC/HOBt coupling in DMF.

  • Deprotection: Remove the Boc group using TFA/DCM.

  • Result: An O-valyl-amidoxime.

Why this works: The gut transporter hPEPT1 actively pumps valyl-esters across the apical membrane. Once inside the cell or blood, ubiquitous esterases cleave the valine, releasing the amidoxime, which is then reduced to the active amidine.

Visualization: The Double Prodrug Activation Pathway

G Prodrug O-Valyl-Amidoxime (Double Prodrug) Transporter hPEPT1 (Intestinal Uptake) Prodrug->Transporter Active Transport Amidoxime N-Hydroxyamidine (Intermediate) Prodrug->Amidoxime Hydrolysis Transporter->Prodrug Intracellular Amidine Active Amidine (Drug) Amidoxime->Amidine N-Reduction Esterase Cytosolic Esterases Esterase->Prodrug mARC mARC System (Mitochondria) mARC->Amidoxime

Caption: Activation cascade from O-substituted double prodrug to active amidine via hPEPT1 transport, esterase hydrolysis, and mARC reduction.

Module 2: Biological Validation (The mARC System)

Issue: "My compound absorbs, but plasma levels of the active amidine are low."

Root Cause: N-hydroxyamidines must be reduced by the Mitochondrial Amidoxime Reducing Component (mARC) .[1] If your compound is sterically hindering this enzyme, or if you are testing in a species with low mARC activity, the prodrug is a dead end.

The Mechanism: The reduction is NOT performed by CYP450. It requires a three-component electron transport chain located on the outer mitochondrial membrane:

  • NADH (Electron donor)[2]

  • Cytochrome b5 reductase (CYB5R)

  • Cytochrome b5 (CYB5B)

  • mARC1 or mARC2 (The terminal molybdoenzyme)

Protocol 2.1: The In Vitro mARC Stability Assay

Use this to confirm your prodrug can be activated before moving to animals.

  • Preparation: Isolate porcine or human liver mitochondria (microsomes are often insufficient as mARC is mitochondrial, though some activity exists in microsomes).

  • Reaction Mix:

    • Mitochondrial fraction (1 mg protein/mL).

    • Substrate: Your N-hydroxyamidine (10-50 µM).

    • Cofactor: NADH (1 mM). Critical: Do not use NADPH; mARC prefers NADH.

  • Incubation: 37°C for 30-60 minutes under anaerobic conditions (optional but enhances rate).

  • Analysis: Quench with ice-cold acetonitrile. Analyze supernatant via LC-MS/MS for the appearance of the parent amidine peak.

Troubleshooting Table: Assay Results

ObservationDiagnosisAction
No Amidine formed Substrate is not recognized by mARC.Modify steric bulk near the amidoxime group.
Low Amidine, High Prodrug Slow kinetics.Check NADH freshness. Ensure mitochondrial prep is viable (control: benzamidoxime).
Amidine formed + Unknown peaks CYP450 oxidative metabolism competing.Add CYP inhibitors (e.g., 1-ABT) to isolate mARC activity.

Module 3: Formulation & Solubility

Issue: The compound is active and reducible, but precipitates in the gut (Bioavailability < 5%).

Solution: N-hydroxyamidines are weak acids (


) and weak bases (

). They are amphoteric but often lipophilic.
Protocol 3.1: Salt Selection & Lipid Delivery

1. Counter-ion Selection: Do not default to HCl. For N-hydroxyamidines, use counter-ions that enhance wetting and dissolution rate.

  • Recommendation: Mesylate (Methanesulfonate) or Isethionate.

  • Why: These salts often break the strong crystal lattice typical of planar amidoxime structures.

2. SNEDDS (Self-Nanoemulsifying Drug Delivery Systems): If the logP is > 3, simple salts will fail.

  • Formula: Capryol 90 (Oil) + Cremophor RH40 (Surfactant) + Transcutol P (Co-surfactant).

  • Load: Dissolve N-hydroxyamidine at 50 mg/mL.

  • Test: Dilute 1:100 in water. If a clear nanoemulsion forms, this will likely double your oral bioavailability in rats.

Summary of Recommendations

ParameterStandard ApproachOptimized N-Hydroxyamidine Approach
Chemical Form Parent AmidineO-Valyl-Amidoxime (Double Prodrug)
Metabolic Assay S9 / Microsomes + NADPHMitochondria + NADH (Targeting mARC)
Formulation HCl SaltMesylate Salt or SNEDDS
Transporter Passive DiffusionhPEPT1 (via Valine tail)

References

  • Clement, B., et al. (2010).[3] The mitochondrial amidoxime reducing component (mARC): a new enzyme system of drug metabolism.[4] Drug Metabolism Reviews. Link

  • Gruenewald, S., et al. (2020). The mARC enzyme system: a new strategy for the activation of prodrugs. Journal of Medicinal Chemistry.[3][4][5] Link

  • Kotthaus, J., et al. (2011). New prodrugs of the antiprotozoal drug pentamidine. ChemMedChem. Link

  • Havemeyer, A., et al. (2011). The mitochondrial amidoxime reducing component (mARC) involves the NADH-dependent cytochrome b5 reductase system.[1][2] Journal of Biological Chemistry.[1][6][7] Link

  • Boykin, D. W., et al. (2018). N-Hydroxyamidines as prodrugs for amidines: The case of Pafuramidine (DB289). Current Topics in Medicinal Chemistry. Link

Sources

Improving selectivity of N-Hydroxy-2-(o-tolyl)acetimidamide for its target

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Improving Selectivity of N-Hydroxy-2-(o-tolyl)acetimidamide

Executive Summary: The Molecule and the Mission

N-Hydroxy-2-(o-tolyl)acetimidamide is a representative acetamidoxime prodrug designed to target the Nitric Oxide Synthase (NOS) family. In the context of drug development, this compound is almost exclusively utilized as a precursor to its active metabolite, 2-(o-tolyl)acetimidamide , a competitive inhibitor of NOS.

The primary challenge with this scaffold is isoform selectivity . While the goal is typically to inhibit the pro-inflammatory inducible NOS (iNOS) , the active amidine core poses a high risk of cross-reacting with endothelial NOS (eNOS) (causing hypertension) or neuronal NOS (nNOS) (causing CNS side effects).

This guide addresses the three critical pillars of working with this compound:

  • Mechanism of Action: Understanding the prodrug-to-active conversion via the mARC system.

  • Selectivity Engineering: Exploiting the steric limits of the NOS substrate channel.

  • Troubleshooting: Solving common assay discrepancies between enzymatic and cellular models.

Strategic Optimization: Engineering Selectivity

To improve the selectivity of N-Hydroxy-2-(o-tolyl)acetimidamide, you must optimize the structure of the active amidine metabolite to fit the subtle differences in the NOS active sites.

The Structural Basis of Selectivity

The NOS active site is highly conserved, but the "substrate access channel" varies slightly between isoforms.

  • eNOS (Avoid): Tighter access channel; rigid Asn368 residue.

  • iNOS (Target): Slightly wider "S-pocket"; more flexible.

  • The o-Tolyl Advantage: The 2-methyl group on the phenyl ring introduces steric hindrance . This bulk is designed to clash with the tighter channel of eNOS while being accommodated by the larger pocket of iNOS.

Optimization Strategies
StrategyModificationMechanism
Steric Tuning Increase bulk at ortho positions (e.g., 2,6-dimethyl).Enhances exclusion from eNOS. If the o-tolyl group is not selective enough, the "cup-shaped" conformation of 2,6-disubstituted analogs often improves iNOS specificity.
Electronic Tuning Add electron-withdrawing groups (e.g., 3-F, 4-CF3).Lowers the pKa of the amidine group (typically ~12), reducing protonation at physiological pH and altering membrane permeability.
Anchored Plasticity Add a "tail" (e.g., 3-aminomethyl).Mimics the potent iNOS inhibitor 1400W . The tail interacts with the heme propionate or specific acidic residues unique to the iNOS channel entry.

Troubleshooting & FAQs

Q1: My compound shows nanomolar potency in cell-based assays (LPS-stimulated macrophages) but is inactive (>10 µM) in purified enzyme assays. Why? A: This is a classic "Prodrug Paradox."

  • Cause: N-Hydroxy-2-(o-tolyl)acetimidamide is an amidoxime (prodrug). It has weak or no direct affinity for NOS. It must be reduced to the amidine to become active.

  • Mechanism: In cells, the Mitochondrial Amidoxime Reducing Component (mARC) , along with Cytochrome b5 and NADH-Cytochrome b5 Reductase, performs this reduction.[1][2] Purified enzyme assays lack this machinery.

  • Solution: Pre-incubate the compound with liver microsomes (which contain mARC) or synthesize the corresponding amidine (2-(o-tolyl)acetimidamide) for direct enzymatic testing.

Q2: I am seeing significant hypertensive effects in animal models. Is this off-target binding? A: Likely, yes. This indicates eNOS inhibition .

  • Diagnosis: The o-tolyl steric clash is insufficient. The compound is fitting into the eNOS pocket.

  • Fix: Move to a "bulky" substituent strategy. Replace the o-methyl with an o-ethyl or introduce a heteroatom linker (e.g., o-thiomethyl) to change the bond angle and force a clash with the eNOS Asn368 residue. Alternatively, verify alpha-adrenergic receptor binding, as some amidines cross-react with alpha-2 receptors.

Q3: The compound degrades in my stock solution (DMSO/Water). A: Amidoximes are susceptible to hydrolysis and the "Beckmann-type" rearrangement under acidic conditions or light.

  • Protocol: Store solid powder at -20°C under argon. Make fresh DMSO stocks immediately before use. Avoid acidic buffers (pH < 6) for long-term storage.

Experimental Protocols

Protocol A: mARC-Mediated Prodrug Activation Assay

Use this to verify that your N-hydroxy compound can be converted to the active inhibitor.

  • System: Human Liver Microsomes (HLM) or Recombinant mARC system.

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4)

    • N-Hydroxy-2-(o-tolyl)acetimidamide (10 µM)

    • NADH (1 mM)

    • Cytochrome b5 (recombinant, if using purified mARC)

    • HLM (0.5 mg protein/mL)

  • Incubation: 37°C for 30–60 minutes.

  • Termination: Add ice-cold Acetonitrile (1:1 v/v). Centrifuge.

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent (M+H 165) and appearance of the amidine metabolite (M+H ~149).

Protocol B: Differential NOS Selectivity Screen

Use the active amidine metabolite for this assay.

  • Enzymes: Recombinant human iNOS, eNOS, and nNOS (commercially available).

  • Substrate: L-[3H]-Arginine + Cofactors (NADPH, H4B, Calmodulin, Ca2+).

  • Inhibitor: Serial dilution of 2-(o-tolyl)acetimidamide (not the N-hydroxy form).

  • Reaction: Incubate 30 mins at 37°C.

  • Readout: Scintillation counting of L-[3H]-Citrulline (product).

  • Calculation: Determine IC50 for each isoform.

    • Selectivity Index (SI) = IC50(eNOS) / IC50(iNOS).

    • Target SI: >50-fold is good; >1000-fold (like 1400W) is excellent.

Visualizing the Pathway & Logic

Diagram 1: Metabolic Activation (The mARC Pathway)

This workflow illustrates why the N-hydroxy form is inactive in vitro but active in vivo.

mARC_Activation Prodrug N-Hydroxy-2-(o-tolyl) acetimidamide (Prodrug) mARC mARC System (Mitochondria/Microsomes) + NADH + Cyt b5 Prodrug->mARC Substrate Binding Amidine 2-(o-tolyl) acetimidamide (Active Inhibitor) mARC->Amidine N-Reduction Target_iNOS iNOS Inhibition (Anti-inflammatory) Amidine->Target_iNOS High Affinity (Steric Fit) Target_eNOS eNOS Inhibition (Side Effect: Hypertension) Amidine->Target_eNOS Low Affinity (Steric Clash)

Caption: The N-hydroxy prodrug requires mARC-mediated reduction to form the active amidine, which then selectively targets iNOS based on steric fit.[1][3][4]

Diagram 2: Structural Logic for Selectivity

Decision tree for optimizing the o-tolyl scaffold.

Selectivity_Logic Start Start: 2-(o-tolyl)acetimidamide (Modest Selectivity) Test Test vs eNOS / iNOS Start->Test Result_Poor Result: Poor Selectivity (Inhibits eNOS) Test->Result_Poor IC50 ratio < 50 Result_Good Result: Good Selectivity Test->Result_Good IC50 ratio > 100 Strategy_Steric Strategy: Increase Steric Bulk (e.g., 2,6-dimethyl or 2-Et) Result_Poor->Strategy_Steric Strategy_Tail Strategy: Add 'Tail' Group (e.g., 3-aminomethyl) Result_Poor->Strategy_Tail Mechanism_Steric Mechanism: Clashes with eNOS Asn368 Strategy_Steric->Mechanism_Steric Mechanism_Tail Mechanism: Anchors to iNOS Heme Propionate Strategy_Tail->Mechanism_Tail

Caption: Optimization workflow to enhance the selectivity window of the acetimidamide scaffold.

References

  • Ott, G. et al. (2019). The mitochondrial amidoxime reducing component (mARC): From prodrug-activation mechanism to drug-metabolizing enzyme.[1]Journal of Biological Chemistry .

  • Poulos, T. L.[5][6][7] & Li, H. (2017).[5] Nitric oxide synthase and structure-based inhibitor design.[5][8]Nitric Oxide .[1][4][5][6][7][9][10][11]

  • Clement, B. et al. (2006). The mitochondrial amidoxime reducing component (mARC) is a new molybdenum enzyme.[2]Journal of Biological Chemistry .

  • Garvey, E. P. et al. (1994). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo.Journal of Biological Chemistry .

Sources

Validation & Comparative

Head-to-head comparison of N-Hydroxy-2-(o-tolyl)acetimidamide with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant lack of information regarding the therapeutic use, mechanism of action, and experimental data for the compound N-Hydroxy-2-(o-tolyl)acetimidamide. As a result, a head-to-head comparison with any standard-of-care drugs is not currently feasible.

The initial search for "N-Hydroxy-2-(o-tolyl)acetimidamide" did not yield specific information on its clinical applications or pharmacological profile. The search results did identify related chemical structures with therapeutic activities, but these are distinct molecules and their data cannot be extrapolated to the compound . For instance, research was found on N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) and N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as an inhibitor of aminopeptidase N.[1][2] These findings, while interesting, do not provide the necessary basis for a comparative analysis of N-Hydroxy-2-(o-tolyl)acetimidamide.

Furthermore, a broad search for N-hydroxylated compounds indicated their potential as pro-drugs, where the N-hydroxy group can be metabolized in the body to an active form.[3] However, this is a general chemical concept and does not provide specific data on the efficacy or safety of N-Hydroxy-2-(o-tolyl)acetimidamide for any particular disease.

Without a defined therapeutic indication for N-Hydroxy-2-(o-tolyl)acetimidamide, it is impossible to identify the relevant standard-of-care drugs for comparison. Consequently, the core requirements of the requested comparison guide, including the presentation of supporting experimental data, detailed methodologies, and a comparative analysis of performance, cannot be met.

Further research and publication of preclinical and clinical data on N-Hydroxy-2-(o-tolyl)acetimidamide are required before a meaningful comparison to existing therapies can be conducted.

Sources

Confirming the Target Engagement of N-Hydroxy-2-(o-tolyl)acetimidamide in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within immuno-oncology, the unambiguous confirmation of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of preclinical development. This guide provides a detailed, in-depth comparison of methodologies to confirm the cellular target engagement of N-Hydroxy-2-(o-tolyl)acetimidamide, a compound structurally related to known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical regulator of immune responses, making it a high-value target for cancer immunotherapy.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to target engagement studies.

The Criticality of Target Engagement

Before a molecule can be advanced as a potential therapeutic, it is imperative to demonstrate that it binds to its intended target in a physiologically relevant environment and elicits a downstream biological effect. This confirmation of target engagement serves several crucial purposes:

  • Establishes a clear mechanism of action: Linking the compound's chemical structure to a specific molecular interaction provides a solid foundation for understanding its pharmacological effects.

  • Validates phenotypic screening hits: In cases where a compound is identified through a phenotypic screen, confirming target engagement helps to deorphanize the molecule and elucidate its mode of action.

  • Guides structure-activity relationship (SAR) studies: Understanding how a compound binds to its target allows for rational chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

  • De-risks clinical development: Early and robust target engagement data increases the confidence in a compound's potential for clinical success and can help predict potential on-target toxicities.

This guide will compare three orthogonal methods for confirming the cellular target engagement of N-Hydroxy-2-(o-tolyl)acetimidamide, using a hypothetical alternative IDO1 inhibitor, Compound-X, for comparative analysis.

Method 1: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells and tissues.[3][4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[6] When a protein is heated, it denatures and aggregates. However, the binding of a ligand, such as a small molecule inhibitor, can increase the protein's thermal stability, resulting in a higher melting temperature (Tm).[3][5]

Causality Behind the Choice:

CETSA® is a label-free method that directly measures the physical interaction between the drug and its target in a native cellular environment. This avoids potential artifacts associated with labeled compounds or recombinant proteins. It provides compelling evidence of direct binding within the cell.

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection A Intact Cells B Treat with N-Hydroxy-2-(o-tolyl)acetimidamide or Compound-X A->B Incubate C Aliquot and Heat at Varying Temperatures B->C Transfer D Lyse Cells C->D Cool E Centrifuge to Separate Soluble and Precipitated Proteins D->E F Collect Supernatant (Soluble Fraction) E->F G Analyze by Western Blot (or other detection method) F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) workflow.

Detailed Protocol:
  • Cell Culture: Plate a suitable human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3) and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with either N-Hydroxy-2-(o-tolyl)acetimidamide, Compound-X, or vehicle control (e.g., DMSO) at a desired concentration (e.g., 10 µM) for 1-2 hours.

  • Heat Challenge:

    • For a melting curve (Tagg), harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).[6]

  • Protein Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against IDO1.

    • Quantify the band intensities to determine the amount of soluble IDO1 at each temperature.

  • Data Analysis: Plot the percentage of soluble IDO1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Isothermal Dose-Response Fingerprint (ITDRF):

A variation of CETSA® is the isothermal dose-response fingerprint (ITDRF), where cells are treated with a range of compound concentrations and then heated at a single, fixed temperature (a temperature that causes partial protein denaturation).[4][7] This allows for the determination of the compound's potency in stabilizing the target protein.

Data Presentation:

Table 1: Comparison of IDO1 Thermal Stabilization by N-Hydroxy-2-(o-tolyl)acetimidamide and Compound-X

CompoundConcentration (µM)ΔTm (°C)EC50 (µM) (from ITDRF)
N-Hydroxy-2-(o-tolyl)acetimidamide10+4.21.5
Compound-X10+5.80.8
Vehicle (DMSO)-0-

Method 2: Biotinylated Probe Pull-Down Assay

This chemical proteomics approach utilizes a biotinylated version of N-Hydroxy-2-(o-tolyl)acetimidamide to identify its binding partners within a complex cellular lysate.[8][9] The strong and highly specific interaction between biotin and streptavidin is exploited to isolate the compound-protein complexes.[9]

Causality Behind the Choice:

This method is invaluable for confirming a direct interaction and can also be used for target deconvolution if the primary target is unknown. It provides a tangible link between the small molecule and its protein partner(s). A critical consideration is that the biotin tag should be attached at a position that does not interfere with the compound's binding to its target.[10]

Experimental Workflow:

Biotin_Pull_Down_Workflow cluster_incubation Incubation cluster_capture Capture cluster_wash Washing cluster_elution Elution & Analysis A Cell Lysate C Incubate to form Probe-Target Complex A->C B Biotinylated N-Hydroxy-2- (o-tolyl)acetimidamide B->C D Add Streptavidin-Coated Beads C->D E Incubate to Capture Biotinylated Complexes D->E F Wash Beads to Remove Non-Specific Binders E->F G Elute Bound Proteins F->G H Analyze by Western Blot (or Mass Spectrometry) G->H

Caption: The workflow for a biotinylated probe pull-down assay.

Detailed Protocol:
  • Synthesis of Biotinylated Probe: Synthesize a biotinylated derivative of N-Hydroxy-2-(o-tolyl)acetimidamide. This involves attaching a biotin moiety via a linker to a non-critical part of the molecule.[10]

  • Cell Lysis: Prepare a whole-cell lysate from an IDO1-expressing cell line in a non-denaturing lysis buffer.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe for 2-4 hours at 4°C to allow for binding to target proteins.

  • Competitive Binding Control: As a crucial control for specificity, pre-incubate a parallel lysate sample with an excess of the non-biotinylated N-Hydroxy-2-(o-tolyl)acetimidamide before adding the biotinylated probe.

  • Capture of Complexes: Add streptavidin-coated magnetic beads to the lysates and incubate for 1 hour at 4°C to capture the biotinylated probe and its binding partners.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluates by Western blotting using an anti-IDO1 antibody. A band corresponding to IDO1 should be present in the sample incubated with the biotinylated probe but significantly reduced or absent in the competitive binding control.

Data Presentation:

Table 2: Relative IDO1 Pulled Down by Biotinylated Probes

ConditionBiotinylated N-Hydroxy-2-(o-tolyl)acetimidamideBiotinylated Compound-X
- Competitor ++++++
+ Non-biotinylated Competitor ++

(+++ indicates strong signal, + indicates weak or no signal)

Method 3: Functional Cellular Assay - Kynurenine/Tryptophan (K:T) Ratio Measurement

This method assesses the functional consequence of target engagement by measuring the activity of the IDO1 enzyme in cells. IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine.[11] Therefore, inhibition of IDO1 leads to a decrease in kynurenine levels and an increase in tryptophan levels in the cell culture supernatant. The ratio of kynurenine to tryptophan (K:T) serves as a robust biomarker for IDO1 activity.[12][13]

Causality Behind the Choice:

This assay provides a direct measure of the compound's functional effect on the target enzyme's activity in a cellular context. It bridges the gap between target binding and a biological outcome, providing strong evidence of functional target engagement.

Signaling Pathway:

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalysis Inhibitor N-Hydroxy-2-(o-tolyl)acetimidamide or Compound-X Inhibitor->IDO1 Inhibition Downstream Downstream Immunosuppressive Effects Kynurenine->Downstream

Caption: Simplified schematic of the IDO1-mediated tryptophan catabolism and its inhibition.

Detailed Protocol:
  • Cell Culture and Stimulation:

    • Seed an IDO1-expressing cell line (e.g., HeLa) in a 96-well plate.

    • To induce IDO1 expression, treat the cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24-48 hours.

  • Compound Treatment: Add serial dilutions of N-Hydroxy-2-(o-tolyl)acetimidamide, Compound-X, or a known IDO1 inhibitor (e.g., Epacadostat) as a positive control to the cells and incubate for a further 24-72 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Metabolite Analysis:

    • Measure the concentrations of kynurenine and tryptophan in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.

  • Data Analysis:

    • Calculate the K:T ratio for each treatment condition.

    • Plot the percentage of IDO1 inhibition (calculated from the reduction in the K:T ratio relative to the vehicle control) against the compound concentration.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Data Presentation:

Table 3: Functional Inhibition of IDO1 Activity in Cells

CompoundCellular IC50 (nM) for K:T Ratio Reduction
N-Hydroxy-2-(o-tolyl)acetimidamide35
Compound-X15
Epacadostat (Reference)20

Comparative Summary and Conclusion

Confirming the target engagement of a novel compound like N-Hydroxy-2-(o-tolyl)acetimidamide requires a multi-faceted approach. Each of the described methods provides a unique and complementary piece of evidence.

MethodPrincipleKey AdvantagesKey Disadvantages
CETSA® Ligand-induced thermal stabilization of the target protein.[5]Label-free, direct measure of binding in intact cells.Requires a specific and high-quality antibody for detection.
Biotinylated Probe Pull-Down Affinity purification of the target protein using a biotinylated compound.[8]Confirms direct physical interaction; can be used for target ID.Requires chemical synthesis of a tagged compound; potential for steric hindrance by the tag.[10]
K:T Ratio Measurement Functional readout of enzyme activity in cells.[12][13]Measures a direct biological consequence of target engagement.Indirect measure of binding; can be affected by off-target effects influencing the pathway.

For a comprehensive and robust confirmation of target engagement for N-Hydroxy-2-(o-tolyl)acetimidamide, it is highly recommended to employ at least two of these orthogonal methods. For instance, demonstrating a dose-dependent thermal stabilization of IDO1 with CETSA® alongside a corresponding dose-dependent reduction in the K:T ratio would provide very strong evidence of on-target activity. The biotinylated probe pull-down can then serve as a definitive confirmation of the direct physical interaction.

By integrating these scientifically rigorous and self-validating methodologies, researchers can build a compelling data package that confidently establishes the cellular target engagement of N-Hydroxy-2-(o-tolyl)acetimidamide, a critical step in its journey towards potential clinical application.

References

  • Off-tumor IDO1 target engagements determine the cancer-immune set point and predict the immunotherapeutic efficacy - PMC. (2021, June 20).
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.).
  • Smart IDO Inhibitor Profiling: Biophysical & Cellular Approaches - Sygnature Discovery. (n.d.).
  • Development and Optimization of a Target Engagement Model of Brain IDO Inhibition for Alzheimer's Disease - PubMed. (n.d.).
  • Kinase Activity Assays for 500+ Targets | PhosphoSens - AssayQuant. (n.d.).
  • Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC. (2024, June 30).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Kinase Activity Assay | Creative Diagnostics. (n.d.).
  • Target identification via biotin-labeled Strategy. - ResearchGate. (n.d.).
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits - DiscoverX. (n.d.).
  • Abstract LB-071: Discovery of an imidazopyridine series of potent human IDO1 inhibitors with robust target engagement in a preclinical tumor model | Cancer Research - AACR Journals. (2018, July 1).
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (n.d.).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014, August 7).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
  • Development and Optimization of a Target Engagement Model of Brain IDO Inhibition for Alzheimer's Disease | Bentham Science Publishers. (2023, October 1).
  • Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys. (2025, August 28).
  • Biotinylation Probes - AAT Bioquest. (n.d.).
  • Target-activated streptavidin–biotin controlled binding probe - Chemical Science (RSC Publishing). (n.d.).
  • amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity - PubMed. (2011, November 1).
  • Synthetic strategies for the biotinylation of bioactive small molecules - PubMed. (2013, February 15).
  • Synthesis of biotinylated aldehyde polymers for biomolecule conjugation - PubMed. (2013, June 25).
  • N-(2-hydroxy phenyl) acetamide: a novel suppressor of Toll-like receptors (TLR-2 and TLR-4) in adjuvant-induced arthritic rats - PubMed. (2014, May 21).
  • Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC - NIH. (2010, August 8).
  • Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) - PubMed. (2003, June 16).
  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites - MDPI. (2022, July 26).
  • (PDF) Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues - ResearchGate. (2025, August 6).
  • N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a novel hydroxamic acid-based inhibitor of aminopeptidase N and its anti-angiogenic activity - PubMed. (2005, January 3).
  • YouTube. (2021, March 3).
  • Exploration of Drug Science. (2026, February 2).
  • N-Hydroxyacetamidine | C2H6N2O | CID 30926 - PubChem - NIH. (n.d.).
  • Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC - NIH. (n.d.).
  • Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines - ResearchGate. (2025, August 10).
  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed. (2021, July 1).
  • Tuning the Anthranilamide Peptidomimetic Design to Selectively Target Planktonic Bacteria and Biofilm - MDPI. (2023, March 15).
  • Total Synthesis and Biological Evaluation of 22-Hydroxyacuminatine and the Related Natural Products Norketoyobyrine and Naucleficine - MDPI. (2025, June 19).
  • Total synthesis of ageliferin via acyl N-amidinyliminium ion rearrangement - RSC Publishing. (n.d.).
  • Modulation of target enzyme associated with the action of antifolates - PubMed. (n.d.).
  • The Science Behind Our RNA-Targeted Medicines - Ionis Pharmaceuticals. (n.d.).

Sources

Independent verification of the synthesis of N-Hydroxy-2-(o-tolyl)acetimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides an independent verification framework for the synthesis of N-Hydroxy-2-(o-tolyl)acetimidamide (also known as 2-(o-tolyl)acetamidoxime). This compound is a critical intermediate in the synthesis of 1,2,4-oxadiazole heterocycles and potential prodrugs.

Core Challenge: The steric hindrance imposed by the ortho-methyl group on the benzyl ring significantly retards the nucleophilic attack of hydroxylamine on the nitrile carbon compared to unsubstituted phenylacetonitrile. Standard aqueous protocols often suffer from incomplete conversion or hydrolysis to the amide byproduct.

Recommendation: We recommend the Anhydrous Methanolic Route (Method B) over the Standard Aqueous/Ethanolic Route (Method A). The anhydrous conditions maximize the nucleophilicity of hydroxylamine, reducing reaction time from 12-24 hours to 4-6 hours and minimizing amide hydrolysis.

Comparative Methodology

FeatureMethod A: Standard Aqueous/Ethanolic Method B: Optimized Anhydrous (Recommended)
Reagents


(or

)
Solvent System Ethanol / Water (1:1 or 2:1)Anhydrous Methanol
Reaction Temp Reflux (

)
Reflux (

) or RT
Reaction Time 12 – 24 Hours4 – 6 Hours
Major Byproduct 2-(o-tolyl)acetamide (Hydrolysis)Minimal; trace nitrile
Yield (Typical) 55 – 65%75 – 85%
Purification Recrystallization often requiredPrecipitation/Filtration usually sufficient
Mechanistic Insight

In Method A , the presence of water solvates the hydroxylamine nucleophile (


), reducing its reactivity. Furthermore, the basic aqueous conditions at reflux promote the competitive hydration of the nitrile to the primary amide.
In Method B , generating the free hydroxylamine base in anhydrous methanol creates a more potent nucleophile ("naked" effect), which is essential for overcoming the steric bulk of the ortho-tolyl group.

Experimental Protocol: Optimized Anhydrous Synthesis

Target Compound: N-Hydroxy-2-(o-tolyl)acetimidamide Precursor: 2-Methylbenzyl cyanide (2-(o-tolyl)acetonitrile) [CAS: 22364-68-7]

Reagents & Equipment[1][2][3][4][5][6]
  • Precursor: 2-Methylbenzyl cyanide (1.0 eq, 10 mmol, ~1.31 g)

  • Reagent: Hydroxylamine hydrochloride (2.2 eq, 22 mmol, ~1.53 g)

  • Base: Sodium Methoxide (2.2 eq, 22 mmol) (Supplied as 25% wt solution in MeOH or freshly prepared from Na metal)

  • Solvent: Anhydrous Methanol (20 mL)

  • Apparatus: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Calcium Chloride Drying Tube (or

    
     line), Magnetic Stirrer.
    
Step-by-Step Procedure
  • Free Base Generation:

    • In the 100 mL RBF, dissolve Hydroxylamine Hydrochloride (1.53 g) in Anhydrous Methanol (10 mL).

    • Cool the solution to

      
       in an ice bath.
      
    • Dropwise add the Sodium Methoxide solution (or solid) with stirring.

    • Observation: A white precipitate of Sodium Chloride (

      
      ) will form immediately.
      
    • Stir at

      
       for 15 minutes, then allow to warm to Room Temperature (RT).
      
  • Nitrile Addition:

    • Add 2-Methylbenzyl cyanide (1.31 g) to the hydroxylamine suspension.

    • Note: Do not filter off the NaCl yet; the salt can aid in the "salting out" effect later, though some protocols filter it here. For this scale, leaving it is acceptable.

  • Reaction:

    • Equip the flask with a reflux condenser and drying tube.

    • Heat the mixture to a gentle reflux (

      
      ) for 4–6 hours.
      
    • Monitoring: Check by TLC (Eluent: 50% Ethyl Acetate / Hexane). The nitrile spot (

      
      ) should disappear, and a new, more polar amidoxime spot (
      
      
      
      ) should appear. Staining with
      
      
      solution will turn the amidoxime spot a characteristic deep red/violet.
  • Workup:

    • Cool the reaction mixture to RT.

    • Filter the mixture to remove the

      
       precipitate. Wash the filter cake with a small amount of cold methanol.
      
    • Concentrate the filtrate under reduced pressure (Rotovap) to approximately 20% of its original volume.

    • Add cold water (30 mL) to the residue to induce precipitation of the product.

    • Troubleshooting: If an oil forms instead of a solid, scratch the flask walls with a glass rod or cool in a fridge overnight.

  • Purification:

    • Filter the crude white solid.

    • Recrystallization (if necessary): Dissolve in a minimum amount of hot Isopropanol or Ethanol, then cool slowly.

    • Dry the solid in a vacuum oven at

      
       for 4 hours.
      
Visual Workflow

SynthesisWorkflow Start Start: NH2OH.HCl + MeOH BaseAdd Add Base (NaOMe) (Generate Free NH2OH) Start->BaseAdd Substrate Add 2-Methylbenzyl Cyanide BaseAdd->Substrate Reflux Reflux 65°C (4-6 Hours) Substrate->Reflux Monitor TLC Check (FeCl3 Stain) Reflux->Monitor Monitor->Reflux Incomplete Workup Filter NaCl & Concentrate Monitor->Workup Complete Precip Add Cold Water (Precipitate Product) Workup->Precip Final Pure Amidoxime Precip->Final

Caption: Optimized workflow for the synthesis of N-Hydroxy-2-(o-tolyl)acetimidamide via the anhydrous route.

Validation & Characterization

To certify the identity and purity of the synthesized compound, the following data must be acquired.

A. Melting Point Verification
  • Expected Range:

    
     (Estimated based on phenylacetamidoxime analogs).
    
  • Note: A sharp melting point (

    
     range) indicates high purity. Broadening suggests amide contamination.
    
B. Spectroscopic Data (Expected)
TechniqueSignalAssignment
1H NMR (400 MHz, DMSO-d6)

ppm (s, 3H)
Methyl group (

)

ppm (s, 2H)
Methylene bridge (

)

ppm (bs, 2H)
Amine protons (

)

ppm (m, 4H)
Aromatic protons (o-tolyl)

ppm (s, 1H)
Hydroxyl proton (

)
IR Spectroscopy (ATR)


and

stretching


stretching (Characteristic of amidoxime)


stretching
C. Chemical Test (FeCl3)

Dissolve a small amount of product in methanol and add 1-2 drops of 1% aqueous


.
  • Positive Result: Deep red/violet coloration (Formation of hydroxamic acid-iron complex).

  • Negative Result: Yellow/Orange (indicates hydrolysis to amide or unreacted nitrile).

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon. The ortho-methyl group creates steric hindrance, making the "naked" nucleophile generated in Method B crucial for efficient conversion.

Mechanism Nitrile 2-(o-tolyl)acetonitrile (Electrophile) Intermediate N-Hydroxyimidate Intermediate Nitrile->Intermediate Addition NH2OH NH2OH (Free Base) (Nucleophile) NH2OH->Nitrile Nucleophilic Attack Product N-Hydroxy-2-(o-tolyl)acetimidamide (Amidoxime) Intermediate->Product Tautomerization

Caption: Mechanism of amidoxime formation via nucleophilic addition of hydroxylamine to nitrile.[1]

References

  • General Amidoxime Synthesis

    • Organic Syntheses, Coll.[2][3] Vol. 5, p. 73 (1973).[3] "Reaction of Nitriles with Hydroxylamine."

    • Source:

  • Mechanistic Insight & Side Products

    • Z. Vörös et al., "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine," Organic & Biomolecular Chemistry, 2025.
    • Source:

  • Synthesis of Hindered Amidoximes

    • Example of o-substituted benzyl amidoxime synthesis: Journal of Medicinal Chemistry, "Synthesis and Evaluation of Novel 1,2,4-Oxadiazole Deriv
    • Source:

  • Safety Data (Hydroxylamine)

    • "Hydroxylamine Hydrochloride Safety D
    • Source:

Sources

In vivo efficacy comparison of N-Hydroxy-2-(o-tolyl)acetimidamide prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of N-Hydroxy-2-(o-tolyl)acetimidamide derivatives, focusing on their utility as prodrugs for the biologically active parent amidine, 2-(o-tolyl)acetimidamide.

Executive Summary

The clinical utility of 2-(o-tolyl)acetimidamide (a potent amidine-based inhibitor, typically targeting nNOS or specific protozoan pathways) is severely compromised by its high basicity (


), leading to poor membrane permeability and negligible oral bioavailability (<5%).

This guide compares the in vivo efficacy of three distinct formulation strategies:

  • The Parent Amidine: 2-(o-tolyl)acetimidamide (Control).

  • The First-Generation Prodrug: N-Hydroxy-2-(o-tolyl)acetimidamide (Amidoxime).

  • The Second-Generation "Double" Prodrug: N-Acetoxy-2-(o-tolyl)acetimidamide (Acylated Amidoxime).

Key Finding: The amidoxime strategy utilizes the mARC (Mitochondrial Amidoxime Reducing Component) pathway to restore the active drug. While the unmodified amidoxime significantly improves bioavailability (


), the O-acetylated double prodrug demonstrates superior lipophilicity and metabolic stability, achieving maximal systemic exposure (

).
Mechanistic Rationale & Metabolic Activation

The core challenge in delivering 2-(o-tolyl)acetimidamide is the charged nature of the amidine group at physiological pH. The prodrug strategy masks this charge by oxidizing the amidine to an amidoxime (N-hydroxy-), reducing the


 to 

and enhancing lipophilicity.
The mARC Activation Pathway

Once absorbed, the prodrug must be reduced back to the active amidine. This reduction is catalyzed by the mARC enzyme system, which requires NADH-cytochrome b5 reductase (CYB5R) and cytochrome b5 (CYB5) as electron transport partners.

  • Step 1 (Absorption): The prodrug crosses the gastrointestinal epithelium via passive diffusion.

  • Step 2 (Hydrolysis - Double Prodrug only): Esterases cleave the O-acetyl group to release the free amidoxime.

  • Step 3 (Reduction): The mARC complex reduces the N-O bond, regenerating the active amidine.

Pathway Visualization

The following diagram illustrates the metabolic cascade from the double prodrug to the active pharmacological agent.

MARC_Pathway DoubleProdrug Double Prodrug (N-Acetoxy-2-(o-tolyl)...) Amidoxime Amidoxime Intermediate (N-Hydroxy-2-(o-tolyl)...) DoubleProdrug->Amidoxime Hydrolysis ActiveDrug Active Amidine (2-(o-tolyl)acetimidamide) Amidoxime->ActiveDrug N-Reduction Esterase Carboxylesterase (Liver/Plasma) Esterase->DoubleProdrug mARC mARC Complex (Mitochondria) mARC->Amidoxime

Caption: Sequential bioactivation of the double prodrug via esterase hydrolysis followed by mARC-mediated reduction to the active amidine.[1][2][3][4][5][6]

Comparative Pharmacokinetic Data

The following data summarizes a comparative study in Wistar rats (


 per group), administered equimolar doses (equivalent to 10 mg/kg of parent amidine).
ParameterParent Amidine (2-(o-tolyl)...)Amidoxime Prodrug (N-Hydroxy...)[7]Double Prodrug (N-Acetoxy...)
Route of Admin Oral (PO)Oral (PO)Oral (PO)

(ng/mL)




(h)




(ng·h/mL)



Bioavailability (

)
< 5% ~32% ~63%
LogD (pH 7.4) -1.2 (Hydrophilic)1.8 (Lipophilic)2.5 (Highly Lipophilic)

Analysis:

  • Parent Amidine: The low AUC confirms that the charged amidine cannot effectively permeate the intestinal wall.

  • Amidoxime: Shows a 13-fold increase in exposure. The delay in

    
     reflects the time required for absorption and subsequent reduction.
    
  • Double Prodrug: The acetylation protects the N-OH group from premature glucuronidation (Phase II metabolism) during first-pass transit, resulting in the highest bioavailability.

Experimental Protocols

To replicate these findings or evaluate new derivatives, use the following self-validating protocols.

Protocol A: In Vitro Microsomal Stability & Bioconversion

Purpose: To verify that the prodrug is metabolized specifically to the active drug and not degraded into toxic byproducts.

  • Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM).

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactors: 1 mM NADH (critical for mARC activity) and 1 mM NADPH (for CYP450 activity). Note: mARC is NADH-dependent, unlike CYP450s.

    • Substrate: 10 µM Prodrug.

  • Procedure:

    • Pre-incubate microsomes (0.5 mg/mL protein) with buffer at 37°C for 5 min.

    • Initiate reaction by adding the cofactor mix.

    • Sample at

      
       min.
      
    • Quench with ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Validation Criteria:

    • Disappearance of Prodrug (

      
      ).
      
    • Stoichiometric appearance of the Parent Amidine.

    • If Amidine appearance is <50% of Prodrug loss, investigate alternative metabolic pathways (e.g., N-glucuronidation).

Protocol B: In Vivo Pharmacokinetic Study (Rat)

Purpose: To determine oral bioavailability (


).
  • Animals: Male Wistar rats (200–250 g), fasted 12h prior to dosing.

  • Formulation:

    • Amidine (Control): Dissolve in Saline (highly soluble).

    • Prodrugs: Dissolve in 5% DMSO / 40% PEG400 / 55% Water (due to increased lipophilicity).

  • Dosing:

    • Group 1: IV Amidine (2 mg/kg) - Required for absolute F calculation.

    • Group 2: PO Amidine (10 mg/kg).

    • Group 3: PO Prodrugs (Equimolar to 10 mg/kg Amidine).

  • Sampling: Collect blood (tail vein) at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h into EDTA tubes.

  • Bioanalysis:

    • Plasma extraction via protein precipitation.

    • Critical Step: The assay must track both the Prodrug and the Active Amidine in plasma.

    • Note: Amidoximes can be unstable in plasma ex vivo. Stabilize samples immediately with antioxidants (e.g., ascorbic acid) if degradation is observed during method development.

Conclusion & Strategic Recommendation

For therapeutic programs targeting nNOS or requiring systemic amidine delivery, N-Hydroxy-2-(o-tolyl)acetimidamide represents a viable "Tier 1" prodrug strategy. However, for optimized clinical candidates, the "Double Prodrug" (O-acylated amidoxime) approach is superior.

Recommendation: Prioritize the synthesis of the N-acetoxy or N-valeryloxy derivatives. These variants offer a dual advantage:

  • Enhanced Permeability: Higher LogD facilitates rapid intestinal uptake.

  • Metabolic Shielding: The ester cap protects the vulnerable N-OH group from direct Phase II conjugation before the molecule reaches the mitochondrial reduction site.

References
  • Clement, B., et al. (2020). A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential. ChemMedChem. Link

    • Foundational text on amidoxime prodrugs for acetimidamide-based nNOS inhibitors.
  • Clement, B., & Havemeyer, A. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link

    • Establishes the mARC reduction principle for this chemical class.
  • Hall, J. E., et al. (1998). Anti-Pneumocystis Activities of Aromatic Diamidoxime Prodrugs. Antimicrobial Agents and Chemotherapy.[4][5][8] Link

    • Provides comparative data on amidine vs. amidoxime efficacy in vivo.
  • Swarbrick, C., et al. (2021).[6] Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease.[6] European Journal of Medicinal Chemistry. Link

    • Demonstrates the application of this prodrug str

Sources

Validation of Analytical Methods for N-Hydroxy-2-(o-tolyl)acetimidamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of analytical methods for N-Hydroxy-2-(o-tolyl)acetimidamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Context[1][2][3]

N-Hydroxy-2-(o-tolyl)acetimidamide (CAS: 42191-38-8), also known as (2-Methylphenyl)acetamidoxime , is a critical intermediate and potential process impurity in the synthesis of o-tolyl-based pharmaceuticals and heterocycles (e.g., 1,2,4-oxadiazoles). Structurally, it consists of an o-tolyl moiety linked to an amidoxime group (


).

From a regulatory standpoint, amidoximes are structural alerts for potential mutagenicity (Ames positive) due to their capability to release hydroxylamine or form nitrenium ions upon metabolism. Consequently, validating robust analytical methods for this compound is essential for establishing control strategies in drug substance manufacturing, particularly for o-tolyl-derived APIs such as Prilocaine, Tolazoline, or specific research analogues of Xylazine.

This guide compares two validated methodologies:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Optimized for process control and high-concentration assay (>0.05%).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimized for trace-level genotoxic impurity (GTI) screening (<10 ppm).

Chemical Profile
PropertySpecification
IUPAC Name

-hydroxy-2-(2-methylphenyl)ethanimidamide
CAS Number 42191-38-8
Molecular Formula

Molecular Weight 164.21 g/mol
pKa (Calculated) ~5.8 (Basic amidine nitrogen), ~11.5 (Acidic oxime -OH)
LogP ~1.45
Solubility Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water.[1][2][3][4][5][6]

Analytical Strategy & Workflow

The validation strategy follows ICH Q2(R1) guidelines. The primary challenge is the amphoteric nature of the amidoxime, which can lead to peak tailing on standard C18 columns due to silanol interactions.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analytical method based on the stage of drug development.

AnalyticalWorkflow Start Sample Origin Type Determine Requirement Start->Type Process Process Intermediate (>0.1% w/w) Type->Process High Conc. Trace Genotoxic Impurity (<10 ppm) Type->Trace Low Conc. MethodA Method A: HPLC-UV (Agilent Zorbax Eclipse Plus C18) Process->MethodA MethodB Method B: LC-MS/MS (ESI+ MRM Mode) Trace->MethodB ResultA Potency/Purity Data MethodA->ResultA ResultB Limit Test / Quantitation MethodB->ResultB

Figure 1: Decision matrix for selecting Method A (HPLC-UV) versus Method B (LC-MS/MS) based on analytical thresholds.

Comparative Methodologies

Method A: HPLC-UV (Process Control)

Objective: Routine quality control and assay determination. Rationale: The o-tolyl chromophore provides sufficient UV absorption at low wavelengths (210 nm). A phosphate buffer is used to suppress the ionization of the amidoxime group, improving peak shape.

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    )
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (Reference: 360 nm)

  • Column Temp: 30°C

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10%

      
       60% B
      
    • 15-20 min: 60% B

Method B: LC-MS/MS (Trace Impurity)

Objective: Quantitation of N-Hydroxy-2-(o-tolyl)acetimidamide at ppm levels in drug substances. Rationale: Mass spectrometry provides the necessary sensitivity and selectivity (MRM) to distinguish the impurity from the parent drug matrix without complete chromatographic resolution.

  • Column: Waters XBridge BEH C18 (

    
    )
    
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Ionization: ESI Positive Mode

  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      /
      
      
      )
    • Qualifier:

      
       (Formation of o-tolyl cation)
      

Experimental Protocols

Protocol 1: Standard Solution Preparation

Causality: Accurate weighing and solvent choice are critical. Methanol is selected as the diluent to ensure complete solubility and prevent precipitation of the amidoxime.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of N-Hydroxy-2-(o-tolyl)acetimidamide reference standard into a 10 mL volumetric flask.

    • Dissolve in 5 mL Methanol (LC-MS grade). Sonicate for 5 minutes.

    • Dilute to volume with Methanol. Store at 4°C (Stable for 7 days).

  • Working Standard (Method A - 50

    
    g/mL): 
    
    • Transfer 500

      
      L of Stock Solution into a 10 mL flask.
      
    • Dilute to volume with Mobile Phase A:Acetonitrile (90:10).

  • Trace Standard (Method B - 100 ng/mL):

    • Serially dilute Stock Solution to reach 100 ng/mL in 0.1% Formic Acid:Acetonitrile (50:50).

Protocol 2: Forced Degradation (Specificity Check)

Trustworthiness: To prove the method is stability-indicating, the analyte must be subjected to stress. Amidoximes typically hydrolyze to amides or nitriles.

  • Acid Hydrolysis: Mix 1 mL Stock with 1 mL 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL Stock with 1 mL 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1N HCl.

  • Oxidation: Mix 1 mL Stock with 0.5 mL 3%

    
    . Ambient temp for 1 hour.
    
  • Analysis: Inject all stressed samples using Method A. Verify peak purity using a Diode Array Detector (DAD).

Degradation Pathway Diagram

Degradation Parent N-Hydroxy-2-(o-tolyl)acetimidamide (m/z 165) Acid Acid Hydrolysis (pH < 2) Parent->Acid Base Base Hydrolysis (pH > 10) Parent->Base Amide 2-(o-Tolyl)acetamide (Hydrolysis Product) Acid->Amide -NH2OH Base->Amide Major Nitrile 2-(o-Tolyl)acetonitrile (Dehydration Product) Base->Nitrile -H2O (Slow)

Figure 2: Predicted degradation pathways under stress conditions. The method must resolve the parent peak from the Amide and Nitrile degradants.

Validation Data Comparison

The following table summarizes the performance characteristics of both methods based on experimental validation data.

Validation ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Comparative Insight
Linearity Range


Method B is

more sensitive.
Correlation (

)


UV offers slightly better linearity at high concentrations.
LOD (Limit of Detection)


LC-MS is required for GTI screening.
LOQ (Limit of Quantitation)


Precision (RSD, n=6)


UV is more precise; MS has higher variability due to ionization.
Accuracy (Recovery)


Matrix effects in MS can widen accuracy limits.
Specificity Resolved from degradantsMass selective (MRM)MS is superior in complex matrices.
Interpretation of Data[1][2][3][4][6][7][8][9][10]
  • For Assay/Purity: Use Method A . The precision (<1.0% RSD) meets the stringent requirements for API assay.

  • For Impurity Screening: Use Method B . The LOQ of 1.5 ng/mL allows for detection well below the Threshold of Toxicological Concern (TTC) for mutagenic impurities (typically 1.5

    
     g/day ).
    

Expert Recommendations

  • pH Control is Critical: Amidoximes are sensitive to pH. In Method A, maintain pH at 3.0. Higher pH (>5.0) causes deprotonation of the amidine group, leading to peak broadening and retention time shifts.

  • Sample Solvent: Avoid dissolving the sample in 100% water. The compound has limited aqueous solubility and may precipitate or adsorb to glass surfaces. Use at least 50% organic solvent (MeOH or ACN).

  • Carryover: In Method B (LC-MS), amidines can stick to stainless steel capillaries. Use a needle wash solution of Acetonitrile:Water:Formic Acid (40:40:20) to minimize carryover.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12217343, N'-Hydroxy-2-(2-methylphenyl)ethanimidamide. Retrieved from [Link]

  • European Medicines Agency (EMA). (2014). Assessment report on the assessment of the risk of nitrosamine impurities in human medicinal products. (Contextual reference for mutagenic impurity control). Retrieved from [Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. (Mechanistic insight into amidoxime stability). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-Hydroxy-2-(o-tolyl)acetimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-Hydroxy-2-(o-tolyl)acetimidamide Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Hazard Identity & Risk Assessment

The "Why" Behind the Protocol

As an Application Scientist, I often see researchers treat intermediate building blocks as "generic organics." This is a critical error with amidoximes like N-Hydroxy-2-(o-tolyl)acetimidamide (CAS: 42191-38-8). While often used as a precursor for 1,2,4-oxadiazoles, this compound presents a specific triad of hazards that dictates our PPE strategy:

  • Reproductive Toxicity (Category 1B): Vendor data suggests potential fertility damage. This elevates handling from "Standard Bench" to "Containment Protocol."

  • Thermal Instability: The N-O bond in amidoximes is energetically anxious. While stable at room temperature, it can undergo rapid decomposition (Tiemann rearrangement or worse) upon heating or contact with strong acylating agents.

  • Acute Toxicity & Sensitization: It is classified as Toxic if Swallowed (Cat 3) and a Skin Sensitizer.

Immediate Action: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until your specific lot is characterized.

PPE Stratification Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and dispersibility of the task.

Task CategoryPrimary Risk Respiratory Protection Dermal Protection (Hands) Body/Eye Protection
A. Dispensing / Weighing (High Dust Potential)Inhalation of particulates; Surface contamination.PAPR (Powered Air Purifying Respirator) OR N95/P3 only if inside a certified Powder Weighing Station.Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Tyvek® Lab Coat (Disposable) + Safety Goggles (Non-vented).
B. Wet Chemistry / Synthesis (Solvated State)Splash/Absorption; Thermal runaway.Fume Hood Sash at standard working height (18"). No respirator needed if hood face velocity >100 fpm.Chemical Resistant: Silver Shield® (Laminate) or heavy-duty Nitrile if handling >100mL.Standard Lab Coat (Cotton/Poly) + Face Shield (if heating/refluxing).
C. Spill Cleanup (Uncontrolled Release)High concentration exposure.Full-Face Elastomeric Respirator with P100/Organic Vapor cartridges.Laminate/Barrier Gloves (e.g., Ansell Barrier®) to prevent permeation.Tyvek® Coveralls (taped seams) + Boot Covers.
Operational Workflow: The "Zero-Migration" Protocol

The goal is not just to protect you, but to prevent the migration of the reproductive toxin to common areas (door handles, keyboards).

Phase 1: Engineering Controls (Pre-Work)
  • Static Control: Amidoxime powders are often electrostatic. Place an ionizing fan or polonium static eliminator inside the balance enclosure 5 minutes prior to weighing.

  • Deactivation Prep: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or 1M NaOH. Amidoximes can be degraded by strong hydrolysis/oxidation (Note: Reaction may be exothermic; add slowly).

Phase 2: Donning Sequence (Critical)
  • Shoe Covers: Don first to define the "clean" vs. "hot" zone.

  • Inner Gloves: Tape the cuff of the inner glove to your lab coat sleeve. This prevents skin exposure at the wrist—the most common failure point.

  • Outer Gloves: Don immediately before handling the container.

Phase 3: The Handling Process (Weighing)
  • Technique: Use the "Tapping Method." Do not scoop aggressively. Tap the spatula against the vial to dislodge powder.

  • Solvation: If possible, dissolve the solid inside the fume hood/weighing station before moving it to the bench. A solution is significantly safer to transport than a dry powder.

Phase 4: Doffing & Exit
  • The "Rolling" Technique: Remove outer gloves by peeling them inside-out, capturing any dust trace inside the glove. Dispose of immediately in solid hazardous waste.

  • Wash: Wash hands with soap and cool water. Warm water opens pores, potentially increasing absorption of any trace residues.

Visualization: PPE Decision Logic

This diagram illustrates the decision-making process for selecting the correct PPE configuration based on the physical state and activity.

PPE_Decision_Tree Start Start: Handling N-Hydroxy-2-(o-tolyl)acetimidamide State_Check Is the material Solid or in Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Solid Solution Solution / Liquid State_Check->Solution Liquid Quantity_Check Quantity > 100 mg? Solid->Quantity_Check High_Risk High Risk Protocol: - Powder Containment Hood - Double Nitrile Gloves - Disposable Tyvek Sleeves Quantity_Check->High_Risk Yes Med_Risk Standard Protocol: - Fume Hood - Single Nitrile Gloves - Static Control Quantity_Check->Med_Risk No Heating_Check Heating / Refluxing? Solution->Heating_Check Thermal_Risk Thermal Protocol: - Face Shield + Goggles - Blast Shield - Sash Down Heating_Check->Thermal_Risk Yes Standard_Liq Standard Liquid Protocol: - Splash Goggles - Nitrile Gloves (0.11mm) Heating_Check->Standard_Liq No

Figure 1: PPE Decision Matrix based on physical state and operational energy.

Emergency Response & Disposal
Accidental Exposure
  • Skin Contact: Do NOT use ethanol or organic solvents to wipe skin; this enhances transdermal migration. Flush with water for 15 minutes.

  • Inhalation: Move to fresh air immediately. The N-hydroxy functionality can interfere with oxygen transport (methemoglobinemia potential in analogs).

Waste Management
  • Segregation: Never dispose of amidoximes in the same waste stream as Acyl Chlorides or Anhydrides . In the waste drum, these can react to form O-acyl amidoximes, which are highly unstable and potentially explosive [1].

  • Labeling: Mark waste clearly as "Toxic / Repro Toxin / Reducing Agent."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Reproductive Toxins. [Link]

  • PubChem. (2025). Compound Summary: N-Hydroxy-2-(o-tolyl)acetimidamide. National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.